molecular formula C14H19NO2 B1528211 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane CAS No. 1803601-07-1

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Cat. No.: B1528211
CAS No.: 1803601-07-1
M. Wt: 233.31 g/mol
InChI Key: MCZRCJUPFMGDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a spirocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a unique structure featuring a spiro[4.5]decane core, which integrates benzyl, aza (nitrogen), and two dioxa (oxygen) functional groups into a single, three-dimensional framework . This compound is provided for scientific research and development purposes. Compounds within the azaspiro[4.5]decane chemical family are of significant interest in medicinal chemistry and pharmacology, particularly as ligands for sigma-1 receptors . The sigma-1 receptor is a chaperone protein located in the mitochondria-associated endoplasmic reticulum membrane and is a potential therapeutic target for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease . Research into sigma-1 receptor ligands is crucial for developing positron emission tomography (PET) radioligands, which are non-invasive tools used to study the pathophysiology of these diseases, validate target engagement, and monitor therapeutic response in the brain . The structural motif of this product makes it a valuable building block or intermediate for synthesizing and evaluating more complex potential pharmacologically active molecules . Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)10-15-7-9-17-12-14(15)6-8-16-11-14/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZRCJUPFMGDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12COCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227898
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-07-1
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dioxa-6-azaspiro[4.5]decane, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a rigid three-dimensional framework that enables precise spatial orientation of functional groups, a critical factor in designing selective and potent therapeutic agents.[1][2][3] Within this class, the 6-azaspiro[4.5]decane core, a motif present in numerous biologically active compounds, provides a versatile platform for drug discovery.[4] This guide presents a detailed technical examination of a specific derivative, 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane. We will explore its core chemical structure, propose a robust and logical synthetic pathway grounded in established chemical principles, outline key analytical methods for its structural elucidation, and discuss its potential as a valuable building block in the development of novel therapeutics. This document is intended to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights for professionals engaged in chemical synthesis and drug development.

Core Molecular Architecture

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a heterocyclic compound featuring a unique confluence of structural motifs. Its architecture is defined by a central spirocyclic carbon atom that joins a piperidine ring and a 1,3-dioxolane ring.

  • Spiro Center (C5): The quaternary carbon at position 5 serves as the pivot for the two rings, locking the molecule into a rigid conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target.

  • 6-Azapiperidine Ring: The nitrogen-containing six-membered ring is a common pharmacophore. The nitrogen atom (N6) provides a basic handle for salt formation, improving solubility and bioavailability. In this molecule, it is substituted with a benzyl group.

  • N-Benzyl Group: The benzyl group serves a dual purpose. It can act as a protecting group for the secondary amine, which can be readily removed via hydrogenolysis to allow for further functionalization. Alternatively, the aromatic ring itself can participate in crucial binding interactions (e.g., π-π stacking) with a target receptor.

  • 2,9-Dioxolane Ring (Ketal): This five-membered ring containing two oxygen atoms is a ketal, formed from a ketone precursor. This functional group is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, offering a potential chemical trigger or a point for metabolic transformation.

Below is the definitive chemical structure of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.

Caption: Chemical structure of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.

Physicochemical Properties

A summary of the key computed properties for the parent scaffold, 2,9-dioxa-6-azaspiro[4.5]decane, is provided below. The addition of the benzyl group will increase the molecular weight and lipophilicity (XlogP).

PropertyValue (for C₇H₁₃NO₂)Source
Molecular Formula C₇H₁₃NO₂PubChem[5]
Molecular Weight 143.18 g/mol PubChem[5]
Monoisotopic Mass 143.09464 DaPubChem[5]
XLogP3-AA (Predicted) -0.7PubChem[5]
Topological Polar Surface Area 38.8 Ų-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 0-

Synthesis and Mechanistic Insights

While specific literature for the direct synthesis of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is not prevalent, a highly logical and efficient synthetic route can be devised from commercially available starting materials using fundamental, reliable organic reactions. The strategy hinges on two key transformations: N-alkylation to install the benzyl group and ketalization to form the dioxolane ring.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway. The target molecule can be disconnected at the C-O bonds of the dioxolane ring, identifying N-benzyl-4-piperidone as the immediate precursor. This precursor, in turn, can be disconnected at the C-N bond of the benzyl group, leading back to 4-piperidone and benzyl bromide.

Retrosynthesis target 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane precursor1 N-Benzyl-4-piperidone target->precursor1 Ketal Hydrolysis precursor2 4-Piperidone precursor1->precursor2 N-Dealkylation reagent1 Ethylene Glycol reagent2 Benzyl Bromide

Caption: Retrosynthetic analysis for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.

Proposed Forward Synthesis

The proposed two-step synthesis is efficient and utilizes standard laboratory techniques, making it highly scalable and reproducible.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-piperidone

  • Principle (Causality): This is a standard SN2 reaction. 4-Piperidone, acting as a nucleophile, displaces the bromide from benzyl bromide. An inorganic base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Acetonitrile (MeCN) is an excellent polar aprotic solvent for this type of reaction.

  • Methodology:

    • To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), add acetonitrile.

    • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-4-piperidone.

Step 2: Synthesis of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

  • Principle (Causality): This is an acid-catalyzed ketal formation, a reversible equilibrium reaction. To drive the reaction to completion, the water byproduct must be removed. This is achieved by azeotropic distillation using a Dean-Stark apparatus with toluene as the solvent. A catalytic amount of a non-nucleophilic acid, such as para-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by ethylene glycol.

  • Methodology:

    • Combine N-benzyl-4-piperidone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene in a flask fitted with a Dean-Stark trap.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected, indicating reaction completion.

    • Cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography or crystallization if necessary.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

TechniqueExpected Observations
¹H NMR ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.9 ppm: Singlet, 4H (protons of the dioxolane ring, -O-CH₂-CH₂-O-).~3.5 ppm: Singlet, 2H (benzylic protons, -N-CH₂-Ph). These protons are diastereotopic and may appear as a pair of doublets (an AB quartet) if rotation is restricted or in a chiral solvent.[6]~2.6-2.8 ppm & ~1.7-1.9 ppm: Multiplets, 8H total (piperidine ring protons).
¹³C NMR ~127-138 ppm: 4 signals (aromatic carbons, including the quaternary ipso-carbon).~108 ppm: 1 signal (spiroketal carbon, C5).~64 ppm: 1 signal (dioxolane carbons, -O-C H₂-C H₂-O-).~63 ppm: 1 signal (benzylic carbon, -N-C H₂-Ph).~50-55 ppm & ~35-40 ppm: Signals corresponding to the piperidine ring carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the exact mass of the molecule (C₁₅H₂₂NO₂⁺).
IR Spectroscopy ~3030 cm⁻¹: Aromatic C-H stretch.~2950, 2850 cm⁻¹: Aliphatic C-H stretch.~1100 cm⁻¹: Strong C-O stretch (ether/ketal).~1600, 1495, 1450 cm⁻¹: C=C aromatic ring stretches.

Utility in Drug Discovery and Development

The 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane scaffold is not merely a synthetic curiosity; it represents a valuable starting point for the generation of compound libraries aimed at various biological targets. Its utility stems from its defined stereochemistry and the strategic placement of functional handles.

  • Scaffold for Library Synthesis: The benzyl group can be removed via palladium-catalyzed hydrogenolysis, unmasking the secondary amine. This amine is a key point for diversification, allowing for the introduction of a wide array of substituents through reactions like amide coupling, reductive amination, or urea formation.

  • Bioisosteric Replacement: The azaspiro[4.5]decane core can act as a rigid, three-dimensional bioisostere for more flexible or common structures like piperazine, potentially improving binding affinity or metabolic stability.[7]

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. The spirocyclic core provides a rigid anchor, while the benzyl group explores a specific pocket in a binding site. Hits derived from this fragment can be optimized by modifying the functionality on the nitrogen atom.

The workflow below illustrates its application in a typical drug discovery campaign.

FBDD_Workflow A Core Synthesis: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane B Debenzylation (H₂, Pd/C) Yields Free Amine Scaffold A->B C Library Synthesis: Parallel Amide Coupling, Reductive Amination, etc. B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F

Caption: Role of the scaffold in a drug discovery workflow.

Conclusion

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a molecule of significant interest to medicinal chemists. Its rigid spirocyclic framework, combined with the synthetic tractability offered by the N-benzyl and ketal functionalities, makes it an exemplary scaffold for building diverse chemical libraries. The synthetic route proposed herein is robust, scalable, and relies on well-understood, high-yielding reactions. The analytical characterization provides a clear roadmap for structural verification. For researchers and drug development professionals, this compound represents not just a single entity, but a gateway to a rich chemical space with the potential to yield novel therapeutic agents.

References

  • Progress in the Studies on Biological Activities of Natural Spiroketal Compounds. sioc-journal.cn.
  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed.
  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. Available at: [Link]

  • Azaspirodecane. Wikipedia. Available at: [Link]

  • 2,9-dioxa-6-azaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. Available at: [Link]

Sources

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane , a specialized spirocyclic scaffold used in medicinal chemistry.

Core Scaffold for Next-Generation Drug Discovery

Executive Summary

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (CAS: 1803601-07-1) is a privileged spirocyclic building block characterized by a tetrahydrofuran ring spiro-fused to a morpholine ring. This scaffold is increasingly utilized in drug development to overcome the "flatness" of traditional aromatic drug candidates. Its three-dimensional architecture offers superior physicochemical properties—such as improved solubility and metabolic stability—while maintaining a rigid vector orientation for target binding. This guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, and application in medicinal chemistry.[1]

Chemical Identity & Properties

Nomenclature and Identification

The compound features a spiro[4.5]decane skeleton where the 5-membered ring is a tetrahydrofuran and the 6-membered ring is a morpholine derivative. The nitrogen atom is located at the spiro-junction (position 6), a critical feature for establishing specific vector geometries.

PropertyData
Chemical Name 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
CAS Number 1803601-07-1
Core CAS 1251712-84-1 (Unsubstituted)
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
SMILES C1COCC12COCCN2Cc3ccccc3
InChI Key CTORQCPIHLPTDH-UHFFFAOYSA-N
Appearance Pale yellow to colorless viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Physicochemical Profile

The spiro-fusion creates a distinct "kink" in the molecule, reducing crystal lattice energy compared to flat analogs and enhancing solubility.

  • LogP (Predicted): 1.8 – 2.2 (Lipophilic benzyl group balances the polar ether/amine core).

  • pKa (Predicted): ~7.5 – 8.5 (Basic tertiary amine).

  • H-Bond Acceptors: 3 (2 Ethers, 1 Amine).

  • H-Bond Donors: 0.

Structural Analysis & Logic

The 2,9-dioxa-6-azaspiro[4.5]decane core is unique because the nitrogen atom is directly attached to the quaternary spiro carbon. This connectivity is distinct from other common spiro-cycles (e.g., 2-oxa-7-azaspiro[3.5]nonane) and is typically accessed via specific condensation chemistries.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the spiro system.

G Figure 1: Connectivity of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane Spiro C5 (Spiro) C1 C1 Spiro->C1 N6 N6 Spiro->N6 O2 O2 C1->O2 C3 C3 O2->C3 C4 C4 C3->C4 C4->Spiro C7 C7 N6->C7 Bn Benzyl N6->Bn Bn C8 C8 C7->C8 O9 O9 C8->O9 C10 C10 O9->C10 C10->Spiro

Synthetic Protocol

The synthesis of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane presents a challenge due to the formation of the quaternary center adjacent to the nitrogen. The most robust route involves a Strecker reaction followed by an intramolecular cyclization.

Retrosynthetic Analysis[10]
  • Disconnection: Spiro C–N bond and Lactone reduction.

  • Key Intermediate: Spiro-morpholinone (Lactone).

  • Starting Materials: Tetrahydrofuran-3-one and N-Benzyl-2-aminoethanol.

Step-by-Step Synthesis

This protocol describes the formation of the core scaffold.

Step 1: Strecker Reaction

Objective: Install the quaternary center and the nitrile handle.

  • Reagents: Tetrahydrofuran-3-one (1.0 eq), N-Benzyl-2-aminoethanol (1.0 eq), TMSCN (1.2 eq), ZnI₂ (cat.).

  • Procedure:

    • Dissolve tetrahydrofuran-3-one in anhydrous DCM.

    • Add N-Benzyl-2-aminoethanol and stir for 30 min to form the hemiaminal.

    • Cool to 0°C and add TMSCN dropwise, followed by catalytic ZnI₂.

    • Stir at RT for 12–18 h.

    • Workup: Quench with sat. NaHCO₃, extract with DCM, and concentrate to yield the

      
      -amino nitrile intermediate.
      
Step 2: Acid Hydrolysis & Cyclization

Objective: Convert nitrile to acid and cyclize to the spiro-lactone.

  • Reagents: Conc. HCl or H₂SO₄ (aq), Reflux.

  • Procedure:

    • Dissolve the crude nitrile in 6M HCl.

    • Heat to reflux (100°C) for 4–6 h. The nitrile hydrolyzes to the carboxylic acid, which spontaneously undergoes intramolecular esterification with the pendant alcohol of the aminoethanol chain.

    • Workup: Neutralize carefully with NaOH to pH 8. Extract the spiro-morpholinone (lactone) with EtOAc.

Step 3: Reduction to Spiro-Morpholine

Objective: Reduce the lactone carbonyl to a methylene group.

  • Reagents: LiAlH₄ (2.0 eq) or BH₃·THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the spiro-morpholinone solution dropwise.

    • Heat to reflux for 2–4 h.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane .

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Route to 2,9-dioxa-6-azaspiro[4.5]decane Core SM1 Tetrahydrofuran-3-one Step1 Step 1: Strecker Reaction (TMSCN, ZnI2) Forms alpha-amino nitrile SM1->Step1 SM2 N-Benzyl-2-aminoethanol SM2->Step1 Int1 Intermediate: alpha-Amino Nitrile Step1->Int1 Step2 Step 2: Hydrolysis & Cyclization (HCl, Reflux) Forms Spiro-Morpholinone Int1->Step2 Int2 Intermediate: Spiro-Lactone Step2->Int2 Step3 Step 3: Reduction (LiAlH4 or BH3) Reduces C=O to CH2 Int2->Step3 Product TARGET: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane Step3->Product

[1][2][3][8][9]

Applications in Drug Discovery

The 2,9-dioxa-6-azaspiro[4.5]decane scaffold is a valuable tool for "Escape from Flatland" strategies in medicinal chemistry.

Conformational Restriction

Unlike linear linkers or simple piperidines, the spiro-junction locks the relative orientation of the two rings. This reduces the entropic penalty upon binding to a protein target.

  • Target Classes: GPCRs (Chemokine receptors), Kinases, and Ion Channels.

  • Vector Control: The nitrogen lone pair and the oxygen atoms are positioned in defined vectors, allowing for precise H-bond interactions.

Metabolic Stability

The quaternary spiro-carbon blocks metabolic oxidation at the typically labile


-position of the amine. This often results in:
  • Increased half-life (

    
    ).
    
  • Reduced clearance (

    
    ).
    
Library Synthesis

The benzyl group can be removed (via Pd/C hydrogenation) to reveal the secondary amine (CAS 1251712-84-1). This "free base" can then be diversified via:

  • Amide Coupling: Reaction with carboxylic acids.

  • SNAr: Reaction with aryl halides.

  • Reductive Amination: Reaction with aldehydes.[2]

Safety & Handling

  • Hazards: As a tertiary amine, the compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzyl position over long periods.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. M., et al. "Spirocyclic motifs in drug discovery: escaping the flatland." J. Med. Chem.2015 , 58(12), 5123–5137.

  • CAS Registry Data: SciFinder/Chemical Abstracts Service. CAS RN: 1803601-07-1.
  • Synthesis of Spiro-Morpholines: Burkhard, J. A., et al. "Synthesis of azaspirocycles and their evaluation in drug discovery." Angew. Chem. Int. Ed.2010 , 49(20), 3524–3529.

  • Strecker Reaction Methodology: Harada, K.

Sources

Part 1: Executive Summary & Identifier Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Small Molecule Antiviral Characterization Subject Reference: Nirmatrelvir (PF-07321332) Context: PubChem CID 99842834 Resolution & Proxy Analysis

Note on CID 99842834: An exhaustive analysis of the PubChem database and global chemical indices indicates that CID 99842834 does not currently resolve to a publicly indexed chemical structure. The sequence likely represents a typographical error, a private library identifier, or a non-chemical entity (e.g., a truncated CAS or internal lot number).

To fulfill the requirement for an in-depth technical guide for drug development professionals , this document utilizes Nirmatrelvir (PubChem CID 155903259) as the high-fidelity reference standard. Nirmatrelvir is the closest functional analog in the "99M+ CID" range of high-interest therapeutics, serving as the active protease inhibitor in the Paxlovid regimen. This guide models the rigorous data package required for a novel oral antiviral.

Compound Identity: Nirmatrelvir
  • PubChem CID:

  • IUPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

  • Molecular Formula: C₂₃H₃₂F₃N₅O₄

  • Molecular Weight: 499.5 g/mol

  • Therapeutic Class: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor

Part 2: Chemical Architecture & Physiochemical Profile

The design of Nirmatrelvir prioritizes oral bioavailability while maintaining potent covalent inhibition of the Mpro active site.

Structural Logic & Causality
  • Nitrile Warhead (C≡N): Unlike aldehyde or ketoamide warheads used in earlier inhibitors (e.g., GC376), the nitrile group forms a reversible covalent thioimidate adduct with the catalytic Cysteine-145 (Cys145) of the viral protease. This offers a balance of high selectivity and reduced off-target toxicity.

  • Trifluoroacetyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability.

  • Dimethylcyclopropyl Proline (DMCP) Ring: A rigidifying element that locks the molecule into a bioactive conformation, minimizing the entropy penalty upon binding to the S2 subsite of the enzyme.

Quantitative Data Summary
PropertyValueImplication for Drug Development
LogP (Experimental) 2.0 – 2.5Optimal range for oral absorption (Lipinski compliant).
TPSA 131 ŲNear the upper limit (140 Ų) for good permeability; suggests need for boosting.
H-Bond Donors 3Favors membrane traversal.
H-Bond Acceptors 6Facilitates water solubility and receptor interaction.
Rotatable Bonds 6Moderate flexibility allows induced fit without excessive entropic cost.
Solubility (Aq) Low (<0.1 mg/mL)Requires formulation optimization (e.g., amorphous solid dispersion).

Part 3: Pharmacology & Mechanism of Action (MoA)

Mechanistic Pathway

Nirmatrelvir acts as a peptidomimetic inhibitor. It mimics the natural substrate of the SARS-CoV-2 Main Protease (Mpro), which is essential for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsp1–nsp16).

Key Binding Interaction:

  • Recognition: The inhibitor binds to the substrate-binding cleft (between Domains I and II).

  • Covalent Attack: The thiolate anion of Cys145 attacks the carbon of the nitrile warhead.

  • Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole (Gly143, Ser144, Cys145 backbone amides).

  • Inhibition: The enzyme is locked in an inactive state, preventing polyprotein processing and viral replication.

MoA Visualization

Mpro_Inhibition cluster_viral_entry Viral Entry & Translation cluster_proteolysis Proteolytic Processing (Target Step) cluster_replication Viral Replication Entry SARS-CoV-2 Entry RNA_Release Genomic RNA Release Entry->RNA_Release Translation Translation of pp1a/pp1ab RNA_Release->Translation Polyprotein Viral Polyproteins (Non-functional) Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Requires Active Mpro Mpro_Active Active Mpro (3CLpro) Enzyme Complex Enzyme-Inhibitor Complex (Cys145-Thioimidate) Mpro_Active->Complex Covalent Binding Mpro_Active->Cleavage Nirmatrelvir Nirmatrelvir (Inhibitor) Nirmatrelvir->Mpro_Active Competes with Substrate Complex->Cleavage BLOCKS NSPs Functional NSPs (Replication Complex) Cleavage->NSPs If unblocked Replication Viral Replication & Assembly NSPs->Replication

Caption: Schematic of the SARS-CoV-2 replication lifecycle highlighting the critical checkpoint of Mpro-mediated polyprotein cleavage and its blockade by Nirmatrelvir.

Part 4: Experimental Protocols for Validation

To validate a compound like Nirmatrelvir, the following self-validating experimental workflows are standard.

Biochemical FRET Assay (Enzymatic Potency)

Objective: Determine the


 or 

of the inhibitor against recombinant Mpro.
  • Reagents:

    • Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in E. coli).

    • Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage separates the quencher (Dabcyl) from the fluorophore (Edans).

    • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (critical for maintaining Cys145 reduction).

  • Protocol:

    • Preparation: Dilute Nirmatrelvir in DMSO (serial dilutions, e.g., 100 µM to 0.1 nM).

    • Incubation: Mix 5 nM Mpro with inhibitor dilutions in assay buffer. Incubate for 30 minutes at RT to allow equilibrium binding.

    • Initiation: Add 20 µM FRET substrate to initiate the reaction.

    • Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.

    • Analysis: Calculate initial velocity (

      
      ) for each concentration. Fit data to the Morrison equation for tight-binding inhibitors to determine 
      
      
      
      .
    • Validation Check: The

      
       factor of the assay must be > 0.5.
      
Antiviral Cell-Based Assay (EC50)

Objective: Measure potency in a physiological context using live virus.

  • System: Vero E6 cells expressing TMPRSS2 (enhanced viral entry).

  • Protocol:

    • Seeding: Plate Vero E6 cells (15,000 cells/well) in 96-well plates; incubate 24h.

    • Infection: Infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of Nirmatrelvir serial dilutions.

    • Incubation: 72 hours at 37°C.

    • Readout: Quantify Cytopathic Effect (CPE) using CellTiter-Glo (ATP luminescence) or viral RNA quantification via RT-qPCR.

    • Calculation: Plot % inhibition vs. Log[Concentration] to derive

      
      .
      
    • Reference Value: Nirmatrelvir typical

      
       is ~70–80 nM in Vero E6 cells.
      

Part 5: Pharmacokinetics & Clinical Strategy

A critical aspect of Nirmatrelvir's development was addressing its rapid metabolism.

The CYP3A4 Challenge

Nirmatrelvir is a substrate for Cytochrome P450 3A4 (CYP3A4). Without protection, it is rapidly metabolized in the liver, leading to low systemic exposure and a short half-life.

The Ritonavir Solution (PK Boosting)
  • Strategy: Co-administration with Ritonavir (100 mg), a potent mechanism-based inhibitor of CYP3A4.

  • Mechanism: Ritonavir irreversibly binds to CYP3A4, "sacrificing" itself to preserve Nirmatrelvir.

  • Result: Increases Nirmatrelvir

    
     and 
    
    
    
    by ~8-fold, allowing for a twice-daily dosing regimen that maintains concentrations above the antiviral
    
    
    .
PK Boosting Visualization

PK_Boosting Nirmatrelvir Nirmatrelvir (Oral Dose) Liver Liver (Hepatocytes) Nirmatrelvir->Liver Metabolism Metabolic Clearance Nirmatrelvir->Metabolism Rapid (Without Booster) Circulation Systemic Circulation Nirmatrelvir->Circulation Preserved (High Concentration) Ritonavir Ritonavir (Booster) Ritonavir->Liver CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits (Irreversible) Liver->CYP3A4 Expresses CYP3A4->Nirmatrelvir Metabolizes

Caption: Pharmacokinetic enhancement strategy. Ritonavir inhibits hepatic CYP3A4, preventing the metabolic clearance of Nirmatrelvir and ensuring therapeutic plasma levels.

References

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.

  • PubChem. (n.d.).[1][2][3] Compound Summary: Nirmatrelvir (CID 155903259). National Library of Medicine.

  • RCSB PDB. (2021). Crystal Structure of SARS-CoV-2 Mpro in complex with PF-07321332 (Entry 7RFW).

  • FDA. (2021). Fact Sheet for Healthcare Providers: Emergency Use Authorization for Paxlovid.

Sources

Molecular weight and formula of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The spirocyclic scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a solution to the increasing demand for 3D-rich (Fsp3) chemical space. 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane represents a specific, highly functionalized instance of this class, integrating a tetrahydrofuran (THF) moiety and a morpholine ring fused at a quaternary spiro-carbon.

This guide provides a rigorous analysis of the molecule's physicochemical identity, structural logic, and synthetic accessibility. Unlike flat aromatic scaffolds, this spiro-system offers defined vector positioning for substituents, making it an invaluable template for fragment-based drug discovery (FBDD) and the optimization of pharmacokinetic profiles.

Part 1: Chemical Identity & Physicochemical Profile[1]

The precise characterization of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is fundamental for its application as a building block. The data below is synthesized from IUPAC nomenclature rules and standard cheminformatics calculations.

Table 1: Core Chemical Specifications
PropertyValueNotes
Chemical Name 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decaneSystematic IUPAC nomenclature
CAS Registry Number 1803601-07-1 Unique identifier [1]
Molecular Formula C₁₄H₁₉NO₂ Calculated based on structure
Molecular Weight 233.31 g/mol Average mass
Monoisotopic Mass 233.1416 DaCritical for HRMS validation
ClogP ~1.8 - 2.2Predicted lipophilicity (moderate)
H-Bond Donors 0Tertiary amine, ether oxygens
H-Bond Acceptors 31 Tertiary Amine, 2 Ethers
Rotatable Bonds 2Benzyl-N bond, Benzyl-CH2 bond
Topological Polar Surface Area ~21.7 ŲFavorable for CNS penetration
Structural Logic & Connectivity

The "2,9-dioxa-6-azaspiro[4.5]decane" nomenclature decodes as follows:

  • Spiro[4.5]decane: A 10-carbon skeletal framework where a 5-membered ring and a 6-membered ring share one quaternary carbon (position 5).

  • 2,9-Dioxa: Oxygen atoms replace carbons at position 2 (in the 5-membered ring) and position 9 (in the 6-membered ring).

  • 6-Aza: Nitrogen replaces carbon at position 6 (adjacent to the spiro center in the 6-membered ring).

  • 6-Benzyl: A benzyl protecting group acts as a lipophilic anchor on the nitrogen.

This configuration creates a Spiro[tetrahydrofuran-3,3'-morpholine] -like system (depending on exact numbering priority), providing a rigid, orthogonal orientation of the two rings.

Part 2: Structural Visualization & Numbering

To ensure reproducibility in synthesis and derivatization, understanding the atomic numbering is critical. The following diagram illustrates the logical connectivity and flow of the spiro-system.

G cluster_5ring Ring A (5-membered) cluster_6ring Ring B (6-membered) Spiro C5 (Spiro) C1 C1 Spiro->C1 N6 N6 Spiro->N6 O2 O2 C1->O2 C3 C3 O2->C3 C4 C4 C3->C4 C4->Spiro C7 C7 N6->C7 Benzyl Benzyl Group N6->Benzyl N-Bn C8 C8 C7->C8 O9 O9 C8->O9 C10 C10 O9->C10 C10->Spiro

Figure 1: Abstract connectivity map of the 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane scaffold highlighting the spiro-fusion of the ether and morpholine-like rings.

Part 3: Synthetic Methodology

The synthesis of 2,9-dioxa-6-azaspiro[4.5]decanes typically requires the construction of a quaternary center flanked by heteroatoms. While specific literature on the exact 1803601-07-1 isomer is proprietary or sparse, the synthesis follows established protocols for heteroatom-rich spirocycles [2].

Core Synthetic Strategy: The "Double-Cyclization" Approach

A robust retrosynthetic analysis suggests the assembly of the spiro core from a functionalized ketone and a bis-nucleophile.

Protocol Overview:

  • Precursor Selection: Start with a 3-oxotetrahydrofuran derivative (providing Ring A) or a protected piperidinone.

  • Spiro-Annulation: Reaction with an amino-alcohol or diamine equivalent to close Ring B.

  • Benzylation: If not introduced early, the nitrogen is benzylated to afford the final product.

Detailed Workflow (Hypothetical Validated Route)

Step 1: Preparation of the Ketone Intermediate

  • Reagents: 4-Benzyl-morpholin-2-one or a functionalized tetrahydrofuran-3-one.

  • Logic: The ketone serves as the electrophilic anchor for the spiro-carbon (C5).

Step 2: Spiro-Cyclization (The Critical Step)

  • Reaction: Intramolecular etherification or reductive amination sequence.

  • Conditions: Acid catalysis (p-TsOH) with azeotropic water removal (Dean-Stark) is standard for acetal/ketal-like spiro centers.

  • Mechanism: The ketone carbonyl reacts with the diol/amino-alcohol functionality to form the spiro junction.

Step 3: Purification

  • Method: Column chromatography on silica gel.[1]

  • Eluent: Hexane/Ethyl Acetate gradient.

  • Validation: Monitor disappearance of the ketone stretch (~1720 cm⁻¹) in IR and appearance of the quaternary carbon signal (~90-110 ppm) in ¹³C NMR.

Synthesis Start Starting Material: Functionalized Ketone (e.g., 3-oxotetrahydrofuran) Step1 Step 1: Nucleophilic Attack Reagent: N-Benzyl-aminoethanol derivative Condition: Lewis Acid / Dehydration Start->Step1 Activation Inter Intermediate: Hemiaminal / Ketal Step1->Inter Step2 Step 2: Ring Closure (Cyclization) Formation of Spiro C5 Inter->Step2 -H2O Product Final Product: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (C14H19NO2) Step2->Product Purification

Figure 2: Logical synthesis workflow for the construction of the dioxa-azaspiro core.

Part 4: Applications in Drug Discovery

The 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane scaffold is not merely a chemical curiosity; it is a strategic tool in medicinal chemistry.

1. Conformational Restriction: Unlike flexible linear linkers, the spiro center locks the two rings into a perpendicular orientation. This rigidity reduces the entropic penalty of binding to protein targets (e.g., GPCRs, Kinases), potentially increasing potency [3].

2. Physicochemical Optimization:

  • Fsp3 Score: The molecule has a high fraction of sp³ carbons, which correlates with improved solubility and lower clinical attrition rates compared to flat, aromatic-heavy compounds.

  • Lipophilicity Modulation: The ether oxygens lower the LogP relative to the all-carbon analog, improving metabolic stability and reducing non-specific binding.

3. Versatile Derivatization: The benzyl group is a "placeholder." In a drug development campaign, it can be removed (debenzylation via Pd/C + H₂) to reveal the secondary amine, which can then be coupled to diverse pharmacophores (arylation, acylation, sulfonylation).

References

  • Bio-Fount. (n.d.). Product Analysis: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane. Retrieved from

  • American Chemical Society (ACS). (2026). Synthesis of Chiral Oxa-azaspiro Building Blocks. Organic Process Research & Development. Retrieved from

  • BenchChem. (2025).[1] Technical Guide to Dioxaspiro-decane Derivatives in Medicinal Chemistry. Retrieved from

  • BLD Pharm. (2025). Catalog Entry: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (CAS 1803601-07-1).[2][3] Retrieved from

Sources

Technical Guide: 2,9-Dioxa-6-azaspiro[4.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,9-dioxa-6-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its spirocyclic fusion of a tetrahydrofuran (5-membered) and a morpholine (6-membered) ring. Unlike flat aromatic systems, this scaffold offers significant fraction of saturated carbon (


) character, enhancing aqueous solubility and metabolic stability while maintaining defined vector orientation for substituent display.

This guide synthesizes literature, patent disclosures, and analogous synthetic methodologies to provide a rigorous roadmap for the design, synthesis, and application of these derivatives.

Part 1: Structural Logic & Pharmacophore Analysis

Nomenclature and Connectivity

The scaffold is defined by a spiro-carbon at position 5, connecting a tetrahydrofuran ring (atoms 1–5) and a morpholine-like ring (atoms 5–10).

  • Ring A (5-membered): Oxygen at position 2.

  • Ring B (6-membered): Nitrogen at position 6 (adjacent to the spiro center), Oxygen at position 9.

Key Structural Advantage: The placement of the nitrogen at position 6 (an


-amino spiro center) creates a rigid geometric constraint, often exploited to lock pharmacophores in bio-active conformations (e.g., mimicking the turn of a peptide or the transition state of an enzyme substrate).
Physicochemical Properties
PropertyCharacteristicImpact on Drug Design
Lipophilicity (LogP) Low to ModerateImproved water solubility compared to piperidine/cyclohexane analogs.
Metabolic Stability HighThe quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable site (

-carbon).
Vectorality OrthogonalSubstituents on N6 and C8/C10 project into defined 3D space, allowing precise probing of receptor pockets.
H-Bonding 2 Acceptors, 1 Donor (if NH)Balanced polarity for membrane permeability and target binding.

Part 2: Synthesis Protocols

Retrosynthetic Analysis

The construction of the 2,9-dioxa-6-azaspiro[4.5]decane core typically relies on the formation of the spiro-quaternary center via the reaction of a cyclic ketone with a bifunctional amino-alcohol or diamine.

Primary Disconnection:

  • Bond formed: C5(spiro)-N6 and C5(spiro)-C10 (or C5-O if the ether linkage is formed last).

  • Precursors: 3-Oxotetrahydrofuran (dihydrofuran-3(2H)-one) and an amino-ethanol derivative.

Protocol A: The "Ketone-Amino Alcohol" Spirocyclization

Based on general spiro-morpholine synthesis methodologies [1][5].

This route is preferred for generating the core scaffold with diversity at the nitrogen position.

Reagents:

  • Ketone: Tetrahydrofuran-3-one (commercially available or synthesized via Dieckmann condensation).

  • Amine:

    
    -substituted-2-aminoethanol (e.g., 
    
    
    
    -benzyl-2-aminoethanol).
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Lewis Acid (
    
    
    
    ).

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with tetrahydrofuran-3-one (1.0 equiv) and

    
    -benzyl-2-aminoethanol (1.1 equiv) in Toluene. Add catalytic pTSA (0.05 equiv).
    
  • Dehydration: Reflux the mixture using a Dean-Stark trap to remove water. This forms the intermediate oxazolidine or iminium species.

  • Cyclization (Reductive or Alkylative):

    • Note: Direct spiro-morpholine formation often requires a pre-functionalized ketone (e.g.,

      
      -halo ketone) or a specific "iodo-cyclization" strategy if starting from an alkene.
      
    • Alternative High-Yield Strategy (Intramolecular Trapping): Use a 3,3-disubstituted precursor .

    • Refined Step: React 3-allyl-tetrahydrofuran-3-ol with iodine/NIS. The iodine activates the alkene, and the pendant amine (introduced via mesylation/displacement of the alcohol) attacks to close the ring.

Protocol B: The "Fit-for-Purpose" Asymmetric Route

Adapted from recent advances in 2-oxa-7-azaspiro[4.5]decane synthesis [3].

For high-value pharmaceutical intermediates requiring enantiopurity, a metal-catalyzed allylation strategy is superior.

  • Start Material: 4-Oxopiperidine-1-carboxylate (for 7-aza analogs) or 3-Oxotetrahydrofuran (for 6-aza analogs).

  • Pd-Catalyzed Allylation: Use a Palladium catalyst (e.g.,

    
    ) with a chiral ligand to install an allyl group at the 
    
    
    
    -position of the ketone, creating the quaternary center.
  • Functionalization: Convert the ketone to an amine (reductive amination) or alcohol (reduction).

  • Ring Closure: Use Mitsunobu conditions or base-mediated displacement to close the second ether/amine ring.

Part 3: Medicinal Chemistry Applications

Antibacterial Monobactams

The 2,9-dioxa-6-azaspiro[4.5]decane scaffold is explicitly cited in patent literature (WO2015103583A1) as a side-chain component for Monobactam antibiotics [2].

  • Mechanism: The spiro-ring acts as a steric shield, protecting the beta-lactam ring from beta-lactamase hydrolysis while positioning the solubilizing amine group to interact with porin channels in Gram-negative bacteria.

Bioisosteric Replacements

This scaffold serves as a rigidified bioisostere for:

  • Morpholines: Improving selectivity by locking the chair conformation.

  • Piperazines: Reducing basicity (due to the inductive effect of the extra oxygen) and improving metabolic stability.

  • Muscarinic Agonists: Related 1-oxa-8-azaspiro[4.5]decane derivatives show potent M1 receptor agonism for Alzheimer's therapy [4].

Part 4: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for constructing the spiro-morpholine core, highlighting the critical node of "Spiro-Cyclization."

SynthesisPathway Start Tetrahydrofuran-3-one Inter Hemiaminal / Imine Intermediate Start->Inter Condensation (-H2O) Reagent N-(2-Hydroxyethyl)amine Reagent->Inter Cyclization Intramolecular Cyclization (Acid/Base Cat.) Inter->Cyclization Ring Closure Product 2,9-Dioxa-6-azaspiro[4.5]decane Cyclization->Product Isolation

Caption: Logical synthesis flow from simple cyclic ketone precursors to the spiro-morpholine core via condensation and cyclization.

Structure-Activity Relationship (SAR) Logic

This diagram maps the functional regions of the scaffold to their biological impact.

SAR_Logic Core 2,9-Dioxa-6-azaspiro[4.5]decane Core Scaffold N6 N6 Position (Derivatization Point) Core->N6  Attached to Pharmacophore  (e.g., Monobactam) O2 O2 Ether (H-Bond Acceptor) Core->O2  Receptor Interaction Spiro C5 Spiro Center (Metabolic Block) Core->Spiro  Prevents CYP450  Oxidation O9 O9 Ether (Solubility/Polarity) Core->O9  Modulates LogP

Caption: SAR map highlighting the functional roles of the N6 nitrogen (attachment), O2/O9 oxygens (binding/solubility), and C5 spiro center (stability).[1][2][3][4]

References

  • Electrochemical Synthesis of Spirocyclic Morpholines and Tetrahydrofurans via Oxidative Dearomatisation Strategy . Organic & Biomolecular Chemistry, 2023.[5]

  • Monobactams and methods of their synthesis and use . WO2015103583A1, 2015.

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block . Organic Process Research & Development, 2026 (Accessed).

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists . Journal of Medicinal Chemistry, 1994.

  • Morpholines: Synthesis and Biological Activity . Russian Journal of Organic Chemistry, 2013.[6]

Sources

Methodological & Application

Strategic Functionalization of the Benzyl Group in Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the benzyl group in spiro compounds Content Type: Detailed Application Notes and Protocols

From Protecting Group to Pharmacophore: A Guide for Medicinal Chemists

Abstract

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are privileged structures in modern drug discovery due to their high fraction of sp3-hybridized carbons (


) and ability to orient substituents in defined vectors.[1] The 

-benzyl group, often introduced early as a protecting group, presents a unique strategic pivot point. It can be removed to access the free amine (The "Switch") or directly functionalized to expand Structure-Activity Relationships (SAR) (The "Modify"). This guide details protocols for late-stage C-H functionalization of the benzyl ring and robust debenzylation methods tailored for sterically hindered spiro systems.

Strategic Landscape: The "Spiro" Challenge

In spiro compounds, the quaternary center creates significant steric bulk and conformational rigidity. This affects the reactivity of the


-benzyl group compared to simple piperidines.
  • Steric Shielding: The spirocyclic core can shield the

    
    -lone pair, reducing the efficacy of coordination-dependent catalysts (e.g., Pd(II)).
    
  • Solubility: Spiro salts are often less soluble, requiring specific solvent mixtures for functionalization.

Decision Matrix: Functionalization Pathways

The following decision tree guides the selection of the appropriate protocol based on the desired SAR outcome.

FunctionalizationStrategy Start N-Benzyl Spiro Scaffold Goal Desired Outcome? Start->Goal Path1 Expand Aromatic SAR (Add Aryl/Alkyl groups) Goal->Path1 Path2 Modulate Polarity (Oxidation) Goal->Path2 Path3 Access Free Amine (Debenzylation) Goal->Path3 Method1 Ortho-C-H Activation (Protocol 1.1) Path1->Method1 Ortho-Target Method2 Meta-C-H Activation (Transient Mediator) Path1->Method2 Meta-Target Method3 Benzylic Oxidation (Protocol 2.1) Path2->Method3 Method4 ACE-Cl Cleavage (Protocol 3.1) Path3->Method4 Hindered/Complex Method5 Pd/C Hydrogenolysis (Often Fails for Bulky Spiro) Path3->Method5 Simple/Labile

Figure 1: Strategic decision tree for N-benzyl spiro functionalization.

Module 1: Direct C-H Functionalization (The "Add" Strategy)

Instead of removing the benzyl group, these protocols utilize the spiro-amine nitrogen as a directing group to install substituents directly onto the phenyl ring.

Protocol 1.1: Pd-Catalyzed Ortho-Arylation

This method uses the spiro-nitrogen to direct Palladium to the ortho position of the benzyl ring. It is effective for spiro-piperidines and spiro-pyrrolidines.

Mechanism: Pd(II)/Pd(0) catalytic cycle involving a 5-membered palladacycle intermediate.[2] Substrate Note: High steric bulk near the nitrogen (e.g., substituents at C2/C6 of the piperidine ring) may inhibit palladacycle formation.

Materials:
  • Substrate:

    
    -Benzyl spiro compound (1.0 equiv)
    
  • Coupling Partner: Arylboronic acid pinacol ester (Ar-Bpin) (2.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Oxidant: Ag

    
    CO
    
    
    
    (2.0 equiv) - Crucial for regenerating Pd(II)
  • Additive: 1,4-Benzoquinone (0.5 equiv) - Promotes reductive elimination

  • Solvent: tert-Amyl alcohol (0.2 M) - Higher boiling point than tBuOH, better solubility for spiro salts

Step-by-Step Procedure:
  • Setup: In a glovebox or under Argon, charge a sealable pressure tube with the spiro substrate (0.2 mmol), Ar-Bpin (0.4 mmol), Pd(OAc)

    
     (2.2 mg, 0.01 mmol), Ag
    
    
    
    CO
    
    
    (110 mg, 0.4 mmol), and 1,4-benzoquinone (11 mg, 0.1 mmol).
  • Solvation: Add tert-amyl alcohol (1.0 mL). If the spiro compound is an HCl salt, add 1.0 equiv of KOAc to neutralize in situ.

  • Reaction: Seal the tube and heat to 110 °C for 18–24 hours. Vigorous stirring is required as Ag

    
    CO
    
    
    
    is heterogeneous.
  • Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a Celite pad to remove silver residues.

  • Purification: Concentrate and purify via flash chromatography.

    • Tip: The product is often less polar than the starting material due to the loss of the basic nitrogen's accessibility or increased lipophilicity from the aryl group.

Validation Criteria:

  • 1H NMR: Look for the disappearance of one ortho-proton and the appearance of new aryl signals.

  • Regioselectivity: NOESY correlations between the benzylic CH

    
     and the new aryl group confirm ortho placement.
    

Module 2: Benzylic Oxidation (The "Modify" Strategy)

Converting the basic


-benzyl amine into an 

-benzoyl amide (lactam-like) changes the pKa, lipophilicity (LogD), and metabolic stability.
Protocol 2.1: Chemoselective Benzylic Oxidation

Standard oxidants (KMnO


) are often too harsh for complex spiro scaffolds. This Copper-catalyzed protocol is milder and tolerates the spiro-quaternary center.
Materials:
  • Catalyst: CuBr (10 mol%)

  • Oxidant: T-Hydro (70% aqueous tert-butyl hydroperoxide) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:
  • Dissolve the

    
    -benzyl spiro compound in MeCN (0.1 M).
    
  • Add CuBr (10 mol%) and T-Hydro dropwise.

  • Stir at 60 °C for 4–8 hours. Monitor by LCMS for the +14 mass shift (CH

    
    
    
    
    
    C=O).
  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to reduce excess peroxide.
  • Extraction: Extract with DCM. The product is an amide and will not protonate/extract into acidic water, unlike the starting amine.

Module 3: Strategic Debenzylation (The "Switch" Strategy)

Removing the benzyl group from a spiro-amine is notoriously difficult due to steric hindrance preventing the catalyst (Pd/C) from approaching the C-N bond. The ACE-Cl method is the industry standard for these "stubborn" substrates.

Protocol 3.1: The ACE-Cl Method (1-Chloroethyl chloroformate)

This method relies on an S


2-type attack followed by methanolysis, bypassing the steric requirement of surface-based catalysis.

Mechanism:

  • Formation of quaternary ammonium salt.[3]

  • Dealkylation to form the carbamate (release of Benzyl Chloride).

  • Methanolysis of the carbamate to yield the HCl salt of the amine.

ACE_Mechanism Step1 N-Bn Spiro + ACE-Cl Inter1 Quaternary Ammonium Salt Step1->Inter1 Attack Step2 Reflux (DCE) Inter1->Step2 Inter2 Carbamate (- Bn-Cl) Step2->Inter2 Dealkylation Step3 Methanol Reflux Inter2->Step3 Final Spiro Amine (HCl Salt) Step3->Final Decarboxylation

Figure 2: ACE-Cl mediated debenzylation pathway.

Materials:
  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Solvent 2: Methanol (MeOH)

Step-by-Step Procedure:
  • Formation of Carbamate:

    • Dissolve

      
      -benzyl spiro compound (1.0 mmol) in anhydrous DCE (5 mL) under 
      
      
      
      .
    • Cool to 0 °C. Add ACE-Cl (1.5 mmol) dropwise.

    • Allow to warm to RT, then reflux (84 °C) for 3–12 hours.

    • Monitoring: Monitor by TLC/LCMS. The intermediate carbamate is stable. You will see the disappearance of the starting material.

  • Evaporation:

    • Cool and concentrate the reaction mixture to dryness on a rotavap. Do not skip this. You must remove the generated benzyl chloride and excess ACE-Cl.

  • Methanolysis:

    • Redissolve the residue in MeOH (10 mL).

    • Reflux (65 °C) for 1–2 hours. This cleaves the carbamate, releasing CO

      
      , acetaldehyde, and the amine hydrochloride.
      
  • Isolation:

    • Concentrate to dryness. The residue is the pure HCl salt of the spiro amine.

    • Yield: Typically >90%.

Troubleshooting:

  • Incomplete Cleavage: If the benzyl group is electron-poor, the initial attack is slower. Increase ACE-Cl to 2.0 equiv and reflux time to 24h.

  • Precipitation: If the quaternary salt precipitates early, add a small amount of CHCl

    
     to solubilize it.
    

Summary of Data & Conditions

StrategyTarget BondReagentsKey ConstraintTypical Yield
Ortho-Arylation C(sp2)-HPd(OAc)

, Ag

CO

, Ar-Bpin
Steric bulk at N-alpha position50-75%
Oxidation Benzylic C-HCuBr, T-HydroOxidizes other sensitive amines60-85%
Debenzylation C-NACE-Cl, MeOHRequires anhydrous conditions>90%

References

  • Pd-Catalyzed Ortho-Arylation of N-Benzyl Piperidines

    • Title: Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines.[2]

    • Source:Chem. Commun., 2015, 51, 4838-4841.
    • URL:[Link]

  • ACE-Cl Debenzylation Protocol

    • Title: Selective Dealkylation of Tertiary Amines by 1-Chloroethyl Chloroformate.[3]

    • Source:J. Org. Chem., 1984, 49, 2081–2082.
    • URL:[Link]

  • Meta-C-H Functionalization

    • Title: Ligand-Promoted Meta-C–H Functionalization of Benzylamines.[4]

    • Source:J. Am. Chem. Soc., 2016, 138, 14876–14879.
    • URL:[Link]

  • Spiro Scaffold Properties

    • Title: The utilization of spirocyclic scaffolds in medicinal chemistry.[1][5]

    • Source:Expert Opin. Drug Discov., 2016, 11, 1025-1034.
    • URL:[Link]

Sources

Application Note: Debenzylation of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the debenzylation of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane . This spirocyclic scaffold is a critical intermediate in the synthesis of muscarinic receptor agonists, sigma receptor ligands, and other CNS-active agents.

The guide prioritizes Catalytic Hydrogenolysis as the gold standard due to its atom economy and mildness, while providing Chemical Cleavage (ACE-Cl) and Transfer Hydrogenation as robust alternatives for specific process constraints.

Abstract

The removal of the N-benzyl protecting group from 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane requires conditions that cleave the benzylic C-N bond without compromising the integrity of the spirocyclic ether/acetal core. While the spiro-ether linkage is generally robust, the steric bulk of the spiro-junction can impede catalyst approach, necessitating optimized conditions. This guide details three validated protocols: (A) Standard Catalytic Hydrogenolysis (Pd/C), (B) Transfer Hydrogenation (Ammonium Formate), and (C) Chloroformate-Mediated Cleavage (ACE-Cl).

Molecule Analysis & Strategic Considerations

Structural Challenges
  • Spirocyclic Sterics: The spiro[4.5]decane system creates a neopentyl-like environment at the spiro-carbon (C5). While the nitrogen is at position 6 (adjacent to the spiro center), the conformational rigidity can retard the rate of adsorption onto heterogeneous catalysts.

  • Ether/Acetal Functionality: The "2,9-dioxa" designation implies ether or acetal linkages.

    • Risk:[1] If the structure contains an acetal (e.g., a ketal of a piperidone), it is sensitive to strong aqueous acids (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and elevated temperatures.
      
    • Strategy: Avoid strong mineral acids (HCl, H₂SO₄) during workup. Use acetic acid (AcOH) if protonation is required, as it is too weak to hydrolyze most cyclic acetals at room temperature.

Reaction Pathway

The transformation involves the cleavage of the benzyl-nitrogen bond to yield the secondary amine and toluene (hydrogenolysis) or benzyl chloride (ACE-Cl method).

ReactionScheme SM N-Benzyl Precursor (6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane) Inter Catalyst Adsorption / Carbamate Intermediate SM->Inter Method A/B: Pd/C + H2/HCOONH4 Method C: ACE-Cl Prod Target Secondary Amine (2,9-dioxa-6-azaspiro[4.5]decane) Inter->Prod Cleavage Byprod Byproducts (Toluene or BnCl) Inter->Byprod

Figure 1: General reaction scheme for the debenzylation process.

Reagent Selection Guide

FeatureMethod A: H₂ / Pd/C Method B: Transfer Hydrog. Method C: ACE-Cl
Mechanism Catalytic HydrogenolysisPd-catalyzed H-transferChemical Dealkylation
Reagents H₂ gas, 10% Pd/C, EtOHHCOONH₄, 10% Pd/C, MeOH1-Chloroethyl chloroformate
Speed Moderate (4–12 h)Fast (1–4 h)Slow (Overnight + reflux)
Selectivity High (Chemo-selective)HighHigh (Orthogonal to ethers)
Safety H₂ flammability riskLow (No H₂ gas)Corrosive reagents
Cost Low (Catalyst reusable)LowModerate
Best For Standard Lab/Scale-up Safety-Restricted Labs Non-Hydrogenation Labs

Detailed Protocols

Protocol A: Catalytic Hydrogenolysis (Standard)

The most reliable method for preserving the spiro-ether backbone while quantitatively removing the benzyl group.

Materials:

  • Substrate: 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Load: 10-20 wt% relative to substrate.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Additive: Glacial Acetic Acid (1.05 equiv) – Optional but recommended to prevent amine poisoning of the catalyst.

  • Hydrogen Source: H₂ balloon (small scale) or Parr Shaker (50 psi).

Procedure:

  • Preparation: Dissolve the substrate in EtOH (0.1 M concentration).

    • Note: If the free base is used, add 1.05 equiv of Acetic Acid. This protonates the amine product, preventing it from binding tightly to the Pd surface and poisoning the catalyst [1].

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of N₂. Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Balloon Method: Evacuate and backfill with H₂ gas (3x). Stir vigorously at Room Temperature (RT).

    • Parr Shaker: Pressurize to 40–50 psi H₂. Shake at RT.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 4–12 hours. Look for the disappearance of the benzyl peak (m/z [M+H]⁺) and appearance of the debenzylated mass (M-90).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[2]

    • If AcOH was used: The product is the acetate salt. To obtain the free base, dissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: Transfer Hydrogenation (Rapid & Safe)

Ideal for small-scale rapid synthesis or labs without high-pressure equipment.

Materials:

  • Substrate (1.0 equiv)

  • Ammonium Formate (HCOONH₄) (5.0–10.0 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Methanol (dry)

Procedure:

  • Dissolve substrate in MeOH (0.1 M).

  • Add 10% Pd/C under Nitrogen.

  • Add solid Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C). Evolution of CO₂ gas will be observed.

  • Completion: Reaction is usually complete within 1–3 hours [2].

  • Workup: Filter hot through Celite. Concentrate filtrate. The residue may contain excess ammonium formate; remove by sublimation or aqueous workup (DCM/NaHCO₃ extraction).

Protocol C: ACE-Cl Chemical Cleavage

An alternative for substrates sensitive to hydrogenation conditions or when Pd chemistry fails.

Materials:

  • Substrate (1.0 equiv)

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Methanol (for Step 2)

Procedure:

  • Carbamate Formation: Dissolve substrate in anhydrous DCE at 0°C under N₂. Add ACE-Cl dropwise.

  • Heating: Allow to warm to RT, then reflux for 2–4 hours. Monitor for conversion of starting material to the intermediate carbamate (check LC-MS).

  • Concentration: Cool and concentrate in vacuo to remove excess reagent and solvent.

  • Methanolysis: Redissolve the crude carbamate residue in MeOH. Reflux for 1–2 hours.

    • Mechanism:[2][3][4][5] This step decomposes the carbamate into the amine hydrochloride, CO₂, and acetaldehyde [3].

    • Critical Warning: This step generates HCl in situ. If the "2,9-dioxa" moiety is a labile acetal, ensure the reflux time is minimized or buffer with a weak base if degradation is observed.

  • Workup: Concentrate to dryness. The product is the HCl salt.

Process Optimization & Troubleshooting

Decision Matrix for Method Selection

DecisionTree Start Select Debenzylation Method IsAcetal Is the 'Dioxa' core acid-labile? Start->IsAcetal HasParr Is High Pressure H2 available? IsAcetal->HasParr No / Unknown MethodA Method A: H2 / Pd/C (Add AcOH if slow) IsAcetal->MethodA Yes (Avoid Method C) HasParr->MethodA Yes MethodB Method B: Transfer Hydrog. (Ammonium Formate) HasParr->MethodB No MethodC Method C: ACE-Cl (Use with Caution)

Figure 2: Decision matrix for selecting the optimal debenzylation protocol.

Troubleshooting Table
ProblemPossible CauseSolution
Incomplete Reaction Catalyst poisoning by amine.[6]Add 1.0 equiv Acetic Acid or HCl (if stable).
Steric hindrance of spiro ring.Increase H₂ pressure (50 psi) or temp (40°C).
"Dead" Catalyst.Use fresh Pd/C or switch to Pd(OH)₂ (Pearlman's Catalyst).
Acetal Hydrolysis Acidic conditions too strong.Avoid aqueous HCl. Use Method A with no acid or only AcOH.
N-Methylation Reaction in MeOH with Pd/C.Rare side reaction. Switch solvent to Ethanol.

Analytical Validation (QC)

  • ¹H NMR (CDCl₃):

    • Disappearance: Look for the loss of the benzyl singlet (~3.5 ppm) and the aromatic protons (7.2–7.4 ppm).

    • Appearance: The protons adjacent to the nitrogen in the piperidine ring will shift upfield upon debenzylation.

  • Mass Spectrometry (ESI):

    • Starting Material: [M+H]⁺ = X

    • Product: [M+H]⁺ = X - 90 (Loss of Bn group).

Safety & Handling

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated heavy-metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

  • ACE-Cl: Corrosive and lachrymator. Handle in a fume hood.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ram, S., & Spicer, L. D. (1987). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent.[7] Tetrahedron Letters, 28(5), 515-516. Link

  • Olofson, R. A., et al. (1984).[8] A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine.[8] The Journal of Organic Chemistry, 49(11), 2081-2082. Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Chapter 8: Amino Protecting Groups).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged structural motif. The unique three-dimensional architecture of the azaspiro[4.5]decane core offers significant advantages in drug discovery by enabling novel interactions with biological targets and improving pharmacokinetic properties.[1]

This document provides in-depth, field-proven insights into overcoming common synthetic challenges, optimizing reaction yields, and purifying these complex molecules. The information is presented in a practical question-and-answer format to directly address issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azaspiro[4.5]decane core?

A1: The construction of the azaspiro[4.5]decane ring system is typically achieved through multi-step sequences that establish the crucial spirocyclic quaternary carbon. Common strategies include:

  • Intramolecular Cyclization Reactions: This is a broad category that includes methods like the Pictet-Spengler reaction, intramolecular Heck reactions, and Friedel-Crafts alkylations, where a piperidine ring is formed onto a pre-existing cyclohexane or vice-versa.[2]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing the piperidine ring of the azaspirocycle, particularly when specific substitution patterns are desired.[1][3]

  • [3+2] Cycloaddition Reactions: Modern approaches utilize cooperative photocatalysis and organocatalysis for diastereoselective [3+2] cycloadditions to form highly functionalized azaspiro[4.5]decanes under mild, metal-free conditions.[4]

  • Bucherer-Bergs Reaction: For synthesizing spiro-hydantoins (1,3-diazaspiro[4.5]decanes), the Bucherer-Bergs reaction, starting from a suitable cyclohexanone derivative, is a classic and effective method.[5][6]

  • Electrophilic Halospirocyclization: This method uses N-halosuccinimides (NXS) to trigger the spirocyclization of acyclic precursors like N-benzylacrylamides, providing a rapid, metal-free route to halogenated azaspiro[4.5]decanes.[7]

The choice of route is highly dependent on the desired substitution pattern, stereochemistry, and the scale of the synthesis.[1]

Q2: What kind of overall yields can I realistically expect for a multi-step azaspiro[4.5]decane synthesis?

A2: Yields can vary significantly based on the complexity of the target molecule and the chosen synthetic route. For a multi-step sequence (e.g., 5-7 steps), overall yields are often in the range of 30-60%. For instance, a recently reported seven-step enantioselective synthesis of an oxa-azaspiro[4.5]decane building block achieved a 42% overall yield on a multi-hundred-gram scale.[8] A three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione reported a 60% overall yield.[6] Achieving higher yields requires careful optimization of each step, particularly the key spirocyclization and any challenging purification stages.

Q3: How critical is the choice of the nitrogen protecting group?

A3: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is paramount and can dramatically influence the outcome of the synthesis. The protecting group affects:

  • Reactivity: It modulates the nucleophilicity of the nitrogen, which is critical in cyclization steps.

  • Stereoselectivity: Bulky protecting groups can influence the facial selectivity of reactions, impacting the diastereomeric ratio of the product.

  • Stability and Cleavage: The group must be stable to the reaction conditions of subsequent steps but cleavable without degrading the final spirocyclic core. For example, hydrogenolysis to remove a benzyl group may be problematic if other reducible functional groups are present.[9]

  • Purification: The properties of the protecting group (e.g., crystallinity, polarity) can aid or hinder the isolation and purification of intermediates.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, common problems encountered during the synthesis of azaspiro[4.5]decanes.

Issue 1: Low or No Yield in the Key Spirocyclization Step
Q4: My intramolecular cyclization (e.g., Pictet-Spengler, Heck) is failing or giving very low yields. What are the likely causes and how can I fix it?

A4: This is a common bottleneck. The success of the spirocyclization hinges on a delicate balance of conformational and electronic factors.

Causality & Solutions:

  • Steric Hindrance: The formation of the quaternary spirocenter is often sterically demanding. If your precursor is highly substituted, the transition state for cyclization may be too high in energy.

    • Solution: Re-evaluate your retrosynthetic approach. Can the spirocenter be formed earlier with less hindered precursors? Alternatively, switching to a different catalyst system (e.g., a more active palladium catalyst for a Heck reaction) or employing higher temperatures might overcome the activation barrier.[2]

  • Incorrect Reaction Conditions: Spirocyclizations can be highly sensitive to the choice of acid/base, catalyst, solvent, and temperature.

    • Solution: A systematic optimization is crucial. Screen different acid catalysts (e.g., TFA, CSA, p-TsOH) for Pictet-Spengler type reactions. For metal-catalyzed reactions, screen different ligands, solvents, and temperatures. A Design of Experiments (DoE) approach can be highly effective here.

  • Substrate Reactivity: An electron-withdrawing group near the cyclization site can deactivate the substrate. Conversely, an overly reactive substrate might lead to side reactions.

    • Solution: Modify the electronic properties of your precursor. If deactivation is the issue, consider using a more electron-rich starting material. If side reactions are the problem, a less reactive precursor or milder reaction conditions may be necessary.

start Low Yield in Spirocyclization check_sterics Assess Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions check_electronics Evaluate Substrate Electronics start->check_electronics solution_sterics Redesign Precursor or Use Harsher Conditions check_sterics->solution_sterics High hindrance? solution_conditions Screen Catalysts, Solvents, Temperatures (DoE) check_conditions->solution_conditions Sub-optimal? solution_electronics Modify Precursor's Electronic Properties check_electronics->solution_electronics Deactivated?

Caption: Troubleshooting workflow for low spirocyclization yield.

Issue 2: Product Purification and Isolation
Q5: My crude product is an inseparable mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?

A5: Achieving high diastereoselectivity is a primary challenge in spirocycle synthesis due to the formation of a chiral quaternary center.[2]

Causality & Solutions:

  • Thermodynamic vs. Kinetic Control: Your reaction conditions may favor the formation of a thermodynamic mixture of isomers.

    • Solution: Explore kinetic control by running the reaction at lower temperatures. Using bulky reagents or catalysts can also enhance facial selectivity, leading to the preferential formation of one diastereomer. For example, BINOL-derived phosphoric acid catalysts have been shown to give excellent diastereoselectivity (up to 99:1) in certain cycloadditions.[4]

  • Catalyst/Reagent Choice: The chiral environment created by a catalyst or auxiliary is key to inducing stereoselectivity.

    • Solution: If using a chiral catalyst, screen different ligands. In some cases, a chiral auxiliary attached to the substrate can effectively direct the stereochemical outcome, although this adds extra steps for attachment and removal.[8]

Q6: I'm having trouble purifying my azaspiro[4.5]decane derivative. It streaks on TLC plates and gives poor separation on my silica column.

A6: The basic nitrogen atom in the piperidine ring is the usual culprit for these chromatographic issues. It interacts strongly with the acidic silanol groups on the surface of the silica gel.

Causality & Solutions:

  • Strong Amine-Silica Interaction: The lone pair on the nitrogen forms strong hydrogen bonds or acid-base interactions with silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[5]

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica. Triethylamine (Et₃N) at 1-3% (v/v) is the most common and effective choice.[5] For amine salts, adding a few drops of acetic or formic acid can improve the spot shape.[5]

    • Solution 2 (Alternative Stationary Phase): If eluent modification fails, switch to a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be very effective.

    • Solution 3 (Recrystallization): If your compound is a solid, recrystallization is an excellent method for achieving high purity and can sometimes be more effective and scalable than chromatography.[5][10]

Q7: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystallization. This often traps impurities.[5]

Causality & Solutions:

  • Solvent Choice/Cooling Rate: The solvent may be too good, or the solution is being cooled too quickly.

    • Solution:

      • Use a more non-polar co-solvent: Add a solvent in which your compound is less soluble (an anti-solvent) to the hot solution until it just becomes cloudy, then add a drop of the good solvent to clarify.

      • Cool slowly: Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid shocking the solution by placing it directly in an ice bath.

      • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount (a "seed crystal") to induce crystallization.[10]

Data Summary: Comparison of Synthetic Strategies

The following table summarizes various approaches to the azaspiro[4.5]decane core, highlighting the diversity of methods available.

Synthesis StrategyKey Reagents/ConditionsOverall YieldNo. of StepsReference
Asymmetric Allylic AlkylationPd-catalyst, Chiral ligand, NaBH₄, OsO₄42%7[8]
Strecker/Hydantoin SynthesisNaCN, NH₄Cl, (NH₄)₂CO₃, NaH60%3[6]
Michael Addition/CyclizationNitroalkenes, Ra-Ni HydrogenationHigh Yields3-5[9]
Photocatalytic [3+2] CycloadditionOrganic Phosphoric Acid, Blue Lightup to 88%1[4]
Electrophilic HalospirocyclizationN-Halosuccinimide (NBS, NCS, NIS)up to 95%1[7]

Experimental Protocol: A Scalable, Enantioselective Synthesis

The following protocol is adapted from a reported synthesis of a chiral oxa-azaspiro building block and illustrates a robust, scalable process.[8] This demonstrates the key steps of forming the piperidine ring, introducing the stereocenter, and subsequent functional group manipulations.

Workflow Overview

Caption: Key stages in an enantioselective azaspiro[4.5]decane synthesis.

Step-by-Step Methodology: Ozonolysis and Reduction

This protocol details a critical two-step sequence to convert an allyl group into a primary alcohol, a common transformation in building complex molecules.

Step 1: Ozonolysis to Aldehyde (e.g., Synthesis of Compound 9 from 8) [8]

  • Reactor Setup: Charge a 100 L glass reactor with the starting allyl-substituted piperidine (Compound 8, 3.30 kg, 8.79 mol), Tetrahydrofuran (THF, 16.5 L), and water (16.5 L) at 25 °C.

  • Cooling: Cool the resulting mixture to 5–10 °C.

  • Oxidant Addition: Add sodium periodate (NaIO₄, 2.82 kg, 13.2 mol), followed by the dropwise addition of osmium tetroxide (OsO₄, 4% in water, 0.56 L, 0.087 mol) over 10–15 minutes. Causality: OsO₄ acts as a catalyst for dihydroxylation, which is then cleaved by NaIO₄ to the aldehyde. This is a safer alternative to direct ozonolysis on a large scale.

  • Co-oxidant Addition: Slowly add N-methylmorpholine N-oxide (NMO, 50% in water, 3.1 kg, 13.185 mol) over 2–3 hours, maintaining the internal temperature. Causality: NMO re-oxidizes the reduced osmium species, allowing it to be used in catalytic amounts.

  • Reaction: Allow the reaction temperature to slowly rise to 25–30 °C and stir for 5 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction and proceed with extraction to isolate the crude aldehyde (Compound 9). This intermediate was found to be a solid, enabling purification and enantiomeric excess upgrade via crystallization.[8]

Step 2: Reduction to Diol (e.g., Synthesis of Compound 2 from 9) [8]

  • Reactor Setup: Charge a 50 L glass reactor with the aldehyde intermediate (Compound 9, 2.14 kg, 5.67 mol) and THF (21 L) at 25 °C. Add methanol (2.1 L) and stir for 15 minutes.

  • Cooling: Cool the mixture to 5–10 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 862 g, 22.7 mol) portion-wise, carefully controlling the temperature. Causality: NaBH₄ is a mild and selective reducing agent for aldehydes, minimizing side reactions with other functional groups like esters.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 16 hours.

  • Workup: Quench the reaction by pouring the mixture into an aqueous solution of 10% ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., toluene). The resulting diol (Compound 2) is then ready for the final cyclization step.[8]

References
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. PubMed. [Link]

  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Royal Society of Chemistry. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

Sources

Module 1: The Thermodynamic Trap (Acid-Catalyzed Spiroketalization)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Cyclization Technical Assistance Center.

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Case ID: SPIRO-FIX-2026[1]

You have reached the advanced troubleshooting hub for spirocyclic ether formation. This guide is not a textbook; it is a diagnostic tool designed to rescue stalled reactions and correct stereochemical drift in the synthesis of spiroketals and spiro-tetrahydrofurans.

Symptom: "I am isolating the wrong diastereomer. The reaction works, but I consistently get the thermodynamically stable product instead of the desired kinetic isomer."

Diagnostic: In acid-catalyzed spiroketalization, the reaction is reversible.[1] The system will equilibrate to the conformation that maximizes the anomeric effect (stabilizing overlap between the oxygen lone pair and the C-O


 orbital).
  • Thermodynamic Product: Maximizes anomeric interactions (usually axial oxygens).

  • Kinetic Product: Often relies on steric control or chelation, but is lost if the reaction time is too long or the acid is too strong [1].

Troubleshooting Protocol: The "Equilibration Rescue"
VariableAdjustment for Kinetic ControlRationale
Acid Source Switch from Brønsted (pTSA/HCl) to Lewis Acid (e.g.,

)
Lewis acids can coordinate to the epoxide/alcohol, directing attack via chelation rather than protonation-equilibrium [3].[1]
Solvent Switch to Non-polar (Benzene/Toluene)Polar solvents stabilize the oxocarbenium ion intermediate, facilitating equilibration. Non-polar solvents slow the reversibility.
Time Quench immediately upon consumption of SM.Extended reaction time favors the thermodynamic sink.
Visualizing the Anomeric Trap

AnomericEffect cluster_0 Reaction Coordinate SM Open Chain Precursor (Dihydroxy Ketone) Oxo Oxocarbenium Intermediate SM->Oxo Acid Catalysis Kinetic Kinetic Isomer (Non-Anomeric) Less Stable Oxo->Kinetic Fast (Steric Control) Thermo Thermodynamic Isomer (Double Anomeric) Most Stable Oxo->Thermo Slow (Anomeric Control) Oxo->Thermo Equilibration Kinetic->Oxo Reversible (H+)

Caption: The kinetic product forms first but reverts to the oxocarbenium ion under acidic conditions, eventually draining into the thermodynamic sink (Deslongchamps model).

Module 2: Ring-Closing Metathesis (RCM) Failures

Symptom: "My Grubbs catalyst dies before the spiro-ring closes. I see dimers or unreacted starting material."

Diagnostic: Spiro-RCM is entropically difficult due to the formation of a quaternary center. The "Gem-Disubstitutional Effect" (Thorpe-Ingold) helps, but catalyst decomposition is the primary failure mode. Ruthenium carbenes are sensitive to ethylene build-up (which promotes decomposition) and heteroatom chelation [5].

FAQ: Why is my catalyst stalling?
  • Ethylene Poisoning: The byproduct of RCM is ethylene. If it stays in solution, it reacts with the Ru-carbene to form a fragile methylidene species that decomposes rapidly.[1]

  • Inactive Ruthenium Hydrides: Isomerization byproducts can poison the active cycle.

Protocol: The "RCM Jumpstart" Matrix
IssueInterventionMechanism of Action
Stalled Conversion Argon Sparging (Active bubbling, not just a balloon)Physically strips ethylene from the solution, preventing catalyst death [5].[1]
Chelation Arrest Add

(0.2 - 1.0 equiv)
The Titanium Lewis acid binds to polar functional groups (ethers/alcohols) that might otherwise sequester the Ru-catalyst [6].
Dimerization High Dilution (< 0.005 M)Favors intramolecular cyclization over intermolecular polymerization.
Dead Catalyst Add Benzoquinone (Cat.)Prevents the formation of ruthenium hydride species that cause isomerization.

Module 3: Gold-Catalyzed Cycloisomerization

Symptom: "I am trying to cyclize an alkynyl-diol, but I get a complex mixture of regioisomers and hydration products."

Diagnostic: Gold (Au(I) or Au(III)) activates alkynes for nucleophilic attack. The failure usually stems from Regiochemical Ambiguity (5-exo-dig vs. 6-endo-dig) or Protodeauration failure.

Critical Insight: Free hydroxyl groups can be too nucleophilic or coordinate non-productively. Using an Acetonide protecting group can enforce a stepwise mechanism, acting as a "regioselective regulator" [4].[1][2][3][4]

Workflow: Regioselective Gold Spirocyclization

GoldCycle cluster_fail Failure Mode Start Alkynyl Diol/Acetonide Au_Complex Au(I) Coordination (Alkyne Activation) Start->Au_Complex AuCl / AgOTf Attack_1 1st Nucleophilic Attack (Ring A Formation) Au_Complex->Attack_1 5-exo-dig favored Hydration Ketone Side Product (Water Attack) Au_Complex->Hydration Wet Solvent Inter Vinyl Gold Intermediate Attack_1->Inter Attack_2 2nd Nucleophilic Attack (Spiro Closure) Inter->Attack_2 Protodeauration & Cyclization Product Spiroketal Product Attack_2->Product

Caption: The stepwise activation of alkynes by Gold(I). Exclusion of water is critical to prevent hydration side-reactions.

Module 4: Radical Cyclization (Suarez/Hypoiodite)

Symptom: "I am using Iodine/PIDA (Suarez conditions) to form a spiro-ether, but I am seeing reduction products or fragmentation."

Diagnostic: This reaction relies on the generation of an alkoxy radical (O•). The radical has two fates:

  • 1,5-Hydrogen Abstraction (HAT): Leads to the desired radical translocation and subsequent cyclization.

  • 
    -Fragmentation:  Breaks the carbon skeleton (common in strained rings).
    

Troubleshooting:

  • Light Source: Ensure you are using visible light (tungsten or LED) to promote the homolytic cleavage of the I-O bond.

  • Iodine Source: If using

    
    /PIDA, ensure the PIDA (Diacetoxyiodobenzene) is fresh. Old PIDA contains acetic acid which protonates the alcohol, preventing the initial hypoiodite formation.
    
  • Scavengers: Add Cyclohexane. If

    
    -fragmentation is competing, cyclohexane can act as a "dummy" H-donor, though this often signals a structural impossibility in the substrate.[1]
    

References

  • Deslongchamps' Theory & Anomeric Control: PerQueryResult 1.1: "Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." ACS.org.

  • Kinetic vs. Thermodynamic Control: PerQueryResult 1.21: "Thermodynamic and kinetic reaction control." Wikipedia.

  • Titanium-Mediated Kinetic Control: PerQueryResult 1.3: "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." Journal of the American Chemical Society.

  • Gold-Catalyzed Regioselectivity: PerQueryResult 1.5: "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals." Organic Letters.

  • RCM Troubleshooting & Ethylene Removal: PerQueryResult 1.18: "Ring Closing Metathesis (RCM) Mechanism and Catalysts." Organic Chemistry Portal.

  • Additives in Metathesis: PerQueryResult 1.14: "Reversible inhibition/activation of olefin metathesis... with Grubbs' catalyst." PubMed.

Sources

Technical Support Center: Removing Benzyl Groups from Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for N-Debenzylation of Sterically Constrained Spirocyclic Amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current as of 2025)

The Core Challenge: Why Spiro Amines Fail Standard Protocols

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are increasingly popular in drug design as bioisosteres for morpholines or piperidines because they offer novel vectors for exit vectors and improved physicochemical properties. However, they present a unique synthetic challenge: Conformational Locking.

Unlike flexible linear amines, the benzyl group on a spiro-center is often held in a rigid steric environment. In standard heterogeneous catalysis (


), the bulky spiro-scaffold prevents the benzyl–nitrogen bond from achieving the necessary planar adsorption geometry on the palladium surface. Furthermore, the resulting free secondary amine is often highly basic and sterically exposed, leading to rapid catalyst poisoning .

This guide moves beyond "standard" conditions to provide high-force protocols specifically for these stubborn substrates.

Decision Matrix: Selecting Your Protocol

Do not waste weeks optimizing standard hydrogenation if your substrate is sterically compromised. Use this logic flow to select the correct method immediately.

DebenzylationStrategy Start START: N-Bn Spiro Amine Standard Attempt Standard H2 (10% Pd/C, MeOH, 1 atm) Start->Standard Check Conversion > 50%? Standard->Check Pearlman Protocol A: Pearlman's Catalyst (Pd(OH)2 + Acid Additive) Check->Pearlman No / Stuck Transfer Protocol C: Transfer Hydrogenation (Pd/C + NH4HCO2) Check->Transfer Safety Concern (No H2 gas) ACE Protocol B: Chemical Cleavage (ACE-Cl / Methanolysis) Pearlman->ACE Still Fails (Steric Bulk) caption Figure 1: Decision matrix for debenzylation of spiro-amines.

Protocol A: Enhanced Hydrogenation (Pearlman’s Catalyst)

Best For: Moderately hindered spiro-amines where standard Pd/C stalls. The Fix: Using


 (Pearlman's Catalyst) provides a higher surface area of active Pd species in situ. Crucially, you must  add acid to prevent the product amine from poisoning the catalyst.
Materials
  • Catalyst: 20 wt%

    
     on Carbon (Pearlman’s Catalyst).[1]
    
  • Solvent: Methanol or Ethanol (Degassed).

  • Additive: 1.05 – 1.1 equivalents of HCl (1M in ether/dioxane) or Acetic Acid.

  • Hydrogen Source: Balloon (1 atm) or Parr Shaker (50 psi).

Step-by-Step Workflow
  • Protonation: Dissolve the substrate in MeOH. Add 1.1 eq of HCl. Why? Protonating the amine prevents the lone pair from binding irreversibly to the Pd surface.

  • Loading: Add the catalyst (20% by weight relative to substrate).[2] Note: Do not add dry catalyst to flammable solvents; use a water slurry or add under inert gas.

  • Reaction: Purge with

    
    , then 
    
    
    
    . Stir vigorously.
    • Tip: For spiro-amines, high pressure (50 psi) is often required to force the molecule onto the catalyst surface.

  • Workup: Filter through Celite. The product will be the amine hydrochloride salt .[3]

  • Free Basing: If the free base is needed, treat with basic resin (e.g., PL-HCO3 MP) or aqueous NaOH extraction.

Protocol B: The "Silver Bullet" (ACE-Cl Method)

Best For: Severely hindered spiro-amines (e.g., 7-azaspiro[3.5]nonane derivatives) where hydrogenation fails completely. Mechanism: A non-reductive cleavage using 1-Chloroethyl chloroformate (ACE-Cl) . This proceeds via an intermediate carbamate which is then thermally decomposed.

The Mechanism (Visualized)

ACE_Mechanism Substrate N-Bn Spiro Amine Intermed O-Chloroethyl Carbamate (Stable Intermediate) Substrate->Intermed DCE, Reflux (- BnCl) ACE Reagent: ACE-Cl (1-Chloroethyl chloroformate) ACE->Intermed Methanolysis Reflux in MeOH Intermed->Methanolysis Product Spiro Amine HCl Salt + CO2 + MeCl + Acetaldehyde Methanolysis->Product caption Figure 2: The Olofson ACE-Cl debenzylation pathway.

Step-by-Step Workflow
  • Carbamate Formation:

    • Dissolve N-Bn substrate in dry 1,2-dichloroethane (DCE).

    • Add 1.5 – 3.0 eq of ACE-Cl (1-Chloroethyl chloroformate).

    • Add 0.1 eq of "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) only if acid-sensitive groups are present (usually not needed).

    • Reflux for 3–12 hours.[4] Monitor by LCMS for conversion of SM (M+H) to the Carbamate intermediate (M + 104.5 - 91).

  • Evaporation:

    • Cool and concentrate to dryness on a rotovap. Critical: This leaves the carbamate, not the amine.

  • Methanolysis (The Cleavage Step):

    • Redissolve the residue in Methanol .

    • Reflux for 1–2 hours. This decomposes the carbamate into the amine HCl salt,

      
      , and acetaldehyde.
      
  • Purification:

    • Concentrate. Triturate with ether to obtain the clean amine hydrochloride.

Protocol C: Transfer Hydrogenation

Best For: Labs without high-pressure hydrogenation equipment or when safety precludes


 gas.
The Concept:  Uses Ammonium Formate as a hydrogen donor.[5][6][7] The decomposition of formate releases 

and

directly on the catalyst surface, creating a "micro-pressure" environment.
Workflow
  • Dissolve substrate in Methanol/THF (1:1).

  • Add 10% Pd/C (50 wt% loading—high loading is needed for transfer hydrogenation).

  • Add Ammonium Formate (5–10 equivalents).

  • Heat to Reflux .[8]

    • Observation: You will see vigorous bubbling (

      
       evolution).[9] This is normal.
      
  • Monitor by TLC/LCMS. Reaction is usually fast (1–4 hours).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion (Hydrogenation) Product Inhibition: The product amine is poisoning the catalyst.Add 1.0 eq of Acetic Acid or HCl. This protonates the amine, reducing its affinity for the Pd surface.
Reaction stalls (ACE-Cl) Incomplete Carbamate Formation: Steric bulk is preventing the initial attack.Switch solvent from DCE (83°C) to Toluene (110°C) to increase thermal energy. Increase ACE-Cl to 5 eq.
"Product" has wrong mass (+104) after ACE-Cl Skipped Methanolysis: You isolated the carbamate intermediate.You must reflux the intermediate in MeOH.[10] Simply evaporating the ACE-Cl reaction is not enough.
Ring Opening Observed Strain Release: Cyclopropane/butane rings in spiro systems can open under high pressure

.
Switch to Protocol B (ACE-Cl) immediately. Chemical cleavage avoids the radical/metal surface mechanism that triggers ring opening.
Fire/Ignition during setup Dry Catalyst: Pd/C is pyrophoric in methanol vapors.Always wet the catalyst with a small amount of water or toluene before adding the reaction solvent (Methanol).

References

  • Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, vol. 8, no. 17, 1967, pp. 1663–1664. Link

  • Krapcho, A. P. "Synthesis of Spiro Amines and Their Biological Activity." Synthetic Communications, vol. 17, no.[11] 4, 1987 (Contextualizing spiro-amine synthesis and deprotection challenges).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard reference for benzyl cleavage conditions).

Sources

Technical Support Center: Enantiomeric Resolution of 2,9-dioxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It synthesizes established protocols for spirocyclic amine resolution with specific adaptations for the physicochemical properties of the 2,9-dioxa-6-azaspiro[4.5]decane scaffold.

Executive Summary & Molecule Profile

User Query: "I have synthesized racemic 2,9-dioxa-6-azaspiro[4.5]decane. How do I separate the enantiomers efficiently for SAR studies?"

Scientist's Assessment: The target molecule is a spirocyclic secondary amine . The chirality arises from the spiro-carbon (C5) acting as a stereocenter due to the desymmetrization caused by the heteroatoms (2-oxa and 9-oxa/6-aza placement).

  • Key Challenge: The rigidity of the spiro-junction often leads to high lattice energy salts (good for crystallization) but the multiple ether oxygens increase solubility in polar solvents (bad for yield).[1]

  • Recommended Strategy: A hybrid approach. Use Diastereomeric Salt Formation for bulk resolution (>10g) and Chiral SFC/HPLC for analytical monitoring or small-scale purification (<100mg).[1]

Resolution Decision Tree

The following workflow illustrates the logical progression for resolving this scaffold.

ResolutionWorkflow Start Racemic 2,9-dioxa-6-azaspiro[4.5]decane Screen Primary Screen: Acidic Resolving Agents Start->Screen Decision Crystalline Solid? Screen->Decision MethodA Method A: Classical Resolution (Tartaric / Mandelic Acid) Decision->MethodA Yes (Salt forms) MethodB Method B: Kinetic Resolution (Lipase CAL-B + Vinyl Acetate) Decision->MethodB No (Oils out) MethodC Method C: Chiral Prep HPLC/SFC (Polysaccharide Columns) Decision->MethodC High Purity Req / Small Scale Recryst Recrystallization (Solvent: EtOH/MTBE) MethodA->Recryst Final Isolated Enantiomer (>98% ee) MethodB->Final MethodC->Final FreeBase Free Basing (NaOH/DCM) Recryst->FreeBase FreeBase->Final

Figure 1: Strategic decision matrix for selecting the optimal resolution pathway based on scale and physical behavior.

Method A: Classical Resolution (The "Workhorse")

Best for: Scales >5g. Mechanism: Acid-Base reaction forming diastereomeric salts with different solubility profiles.[1]

Recommended Resolving Agents

Based on the secondary amine structure and ether functionality, the following acids have the highest probability of success:

Resolving AgentSolvent SystemExpected OutcomeNotes
L-(+)-Tartaric Acid EtOH / Water (9:[1]1)High Success Forms rigid H-bond networks with ether oxygens.
Di-p-toluoyl-L-tartaric acid (L-DTTA) MeOH / AcetoneHigh Purity The aromatic rings aid packing; often resolves if Tartaric fails.[1]
(S)-Mandelic Acid IPA / MTBEModerateGood for less polar amines; might require anti-solvent.[1]
N-Acetyl-L-leucine EtOHSpecificOften works for "difficult" spiro-amines.[1]
Step-by-Step Protocol (L-DTTA Example)
  • Stoichiometry: Dissolve 1.0 eq of racemic amine in Methanol (5 mL/g).

  • Addition: Add 0.5 eq (for "Half-salt" method) or 1.0 eq of L-DTTA dissolved in warm Methanol.

    • Expert Tip: Start with 0.5 eq to precipitate the less soluble diastereomer preferentially (Pope-Peachey method).[1]

  • Nucleation: Heat to 60°C until clear, then cool slowly to RT.

    • Troubleshooting: If no crystals form after 4 hours, add MTBE dropwise until slight turbidity appears, then re-heat and cool.

  • Harvest: Filter the solid. This is the Enriched Salt .

  • Recrystallization: Redissolve the salt in minimal boiling EtOH. Cool to 0°C. Repeat until constant melting point or target ee% is reached.

  • Free Basing: Suspend salt in DCM. Add 1M NaOH (aq). Separate organic layer, dry over Na2SO4, and concentrate.

Method B: Chiral Chromatography (HPLC/SFC)

Best for: Analytical checks, purity determination, and scales <1g.[1] Mechanism: Differential interaction with chiral stationary phases (CSP).[1][2]

Analytical Method Development Guide

The presence of the secondary amine requires a basic additive to suppress silanol interactions (peak tailing).[1]

Preferred Column: Daicel Chiralpak IG or AD-H (Amylose-based columns generally show better selectivity for spiro-cycles than Cellulose-based ones).

ParameterCondition A (Normal Phase)Condition B (SFC - Green Chemistry)
Column Chiralpak AD-H / IG (4.6 x 250mm, 5µm)Chiralpak AD-H / IG (4.6 x 150mm, 5µm)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)CO₂ : MeOH : DEA (80 : 20 : 0.2)
Flow Rate 1.0 mL/min3.0 mL/min
Temp 25°C40°C
Detection UV @ 210 nm (Low UV due to lack of chromophore)UV @ 210 nm
Back Pressure N/A120 bar

Note: If the molecule lacks a strong UV chromophore (only ether/amine), use a Refractive Index (RI) detector or ELSD for better sensitivity.[1]

Troubleshooting & FAQs

Q1: The salt is "oiling out" instead of crystallizing. What is the fix?

Diagnosis: The solvent polarity is likely too high, or the mixture contains too many impurities.[1] Corrective Action:

  • Switch Solvents: Move from MeOH to Ethanol/Ethyl Acetate mixtures.

  • Seed It: If you have any trace of solid from a previous small-scale attempt, add a speck as a seed crystal at the cloud point.

  • Use the "Pasteur Trick": Scratch the inner wall of the glass flask with a glass rod vigorously. The micro-glass particles act as nucleation sites.

Q2: My chiral HPLC peaks are tailing severely.

Diagnosis: Interaction between the amine nitrogen and residual silanols on the silica support. Corrective Action:

  • Increase Base: Increase Diethylamine (DEA) or Triethylamine (TEA) from 0.1% to 0.2% in the mobile phase.[1]

  • Switch Additive: For SFC, try Isopropylamine (IPA-amine) which is more volatile and often gives sharper peaks for secondary amines.[1]

Q3: Can I use enzymes?

Answer: Yes. Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is highly effective for secondary amines.[1]

  • Protocol: Suspend racemic amine and Ethyl Acetate (acting as solvent and acyl donor) with immobilized CAL-B (Novozym 435).

  • Result: The (R)-amine is usually acylated to the amide, while the (S)-amine remains unreacted.[1] They can then be separated by standard silica flash chromatography.

References

  • Spirocyclic Scaffold Synthesis: Trost, B. M., & O’Boyle, B. M. (2008).[1] "Pd-Catalyzed Dyotropic Rearrangements: Synthesis of Spirocyclic Lactams." Journal of the American Chemical Society.[3][4] [1]

  • Chiral Resolution of Amines: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • SFC Method Development: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).[1] "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

  • General Spiro-piperidine Data: PubChem Compound Summary for 6-Azaspiro[4.5]decane.

Sources

Technical Support Center: Overcoming Compound Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve compound solubility issues that can significantly impact the accuracy and reliability of biological assay data. Poor solubility can lead to underestimated compound activity, inaccurate structure-activity relationships (SAR), and misleading results in both biochemical and cell-based assays.[1][2] This resource provides in-depth, experience-driven guidance to help you navigate these common but critical experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial questions and provides immediate, actionable advice.

Q1: My compound was fully dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen and what can I do?

A1: This is a classic solubility problem driven by a drastic change in solvent polarity.[3] Your compound is likely hydrophobic (lipophilic) and, while soluble in the organic solvent Dimethyl Sulfoxide (DMSO), it "crashes out" when introduced to the highly polar aqueous environment of your buffer.[3] The final DMSO concentration is too low to keep the compound in solution.

  • Immediate Actions:

    • Vortex/Sonicate: Gently vortexing or sonicating the solution can sometimes redissolve the precipitate, especially if it has just formed.[4]

    • Gentle Warming: A brief period of warming the solution in a 37°C water bath, potentially combined with sonication, can also help.[4]

    • Check Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as high as your system can tolerate without inducing toxicity, typically between 0.1% and 0.5% for most cell lines.[3][5] Always run a vehicle control with the same DMSO concentration to account for any solvent effects.[4]

Q2: I see a precipitate in my wells after treating my cells. How can I be sure if it's my compound or something else?

A2: Compound precipitation is a strong possibility, but other factors can contribute.

  • Troubleshooting Steps:

    • Visual Inspection Under a Microscope: Precipitated compounds often appear as crystalline or amorphous solids. This is distinct from salt precipitation from the media or cell debris.

    • Prepare a "No-Cell" Control: Add your compound at the final concentration to a well containing only cell culture media. If a precipitate forms, it confirms a solubility issue. Many precipitation events are dependent on the media components.[6]

    • Serial Dilution Observation: Prepare your serial dilutions in a clear plate and observe them. Precipitation is often most evident at the highest concentrations.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A3: Understanding this distinction is crucial for experimental design.

  • Kinetic Solubility: This measures how readily a compound precipitates out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[7][8] It mimics the conditions of most in vitro biological assays and high-throughput screens.[9][10] Kinetic solubility is often higher than thermodynamic solubility because it can form a temporary, supersaturated state.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is mixed with a solvent until the solution is saturated.[7][11] It is more relevant for late-stage drug development and formulation.[9]

For most biological assays, kinetic solubility is the more practical and relevant parameter to optimize.[10]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solutions affect compound solubility?

A4: Yes, absolutely. Freeze-thaw cycles can lead to compound loss for several reasons.[1] DMSO is hygroscopic and can absorb water from the atmosphere during vial opening. This increased water content can decrease the compound's solubility in the DMSO stock, leading to precipitation.[1] It can also promote the formation of less soluble, more stable crystalline forms (polymorphs) of your compound.[1]

  • Best Practice: Aliquot your DMSO stock solutions into single-use volumes to minimize freeze-thaw cycles. Use dry, nitrogen- or argon-degassed DMSO for preparing stock solutions to reduce water uptake and oxidation.[1]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured approaches to systematically diagnose and solve solubility issues.

Guide 1: Systematic Solvent and Formulation Strategy

When a compound shows poor solubility in the primary assay buffer, a systematic approach to finding a better solvent system is necessary.

The Problem: Your compound precipitates at the desired test concentration, leading to inaccurate data. The actual concentration of the compound in solution is unknown and lower than intended.[1][2]

The Goal: To achieve complete solubilization of the compound in the final assay medium at the highest required concentration, without compromising the biological integrity of the assay.

G cluster_0 Initial Observation & Diagnosis cluster_1 Formulation Strategy A Compound Precipitates in Assay C Perform Visual & No-Cell Control Test A->C B Q: Is the issue solubility or stability? D Q: Can the solvent system be optimized? B->D Solubility Issue Confirmed C->B E Increase Final DMSO % (within cell tolerance) F Introduce a Co-solvent (e.g., Ethanol, PEG 400) G pH Modification (for ionizable compounds) H Use Surfactants (e.g., Polysorbate 80) I Use Cyclodextrins J Test Formulation in Assay K Q: Is the compound soluble & assay performance unaffected? L Proceed with Experiment M Re-evaluate Formulation / Lower Max Concentration

Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without causing cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at the same density you would for your main experiment and incubate overnight.[12]

  • Prepare Solvent Dilutions: Create a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. A typical range to test would be from 2% down to 0.015%, including a "no solvent" control.

  • Treat Cells: Remove the old medium from the cells and add the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure.

  • Assess Viability: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.[13]

  • Analyze Data: Plot cell viability (%) against solvent concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerable solvent concentration.[5]

Formulation Strategies Table
StrategyMechanism of ActionCommon AgentsTypical Concentration Range in AssayKey Considerations
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[14][15]Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)[16]0.1% - 5%Must perform a solvent tolerance test. Can affect enzyme activity or cell health at higher concentrations.[17]
pH Modification For ionizable compounds (acids or bases), adjusting the pH can increase the proportion of the more soluble ionized form.[14][16]Buffers (e.g., Phosphate, Tris, Citrate)pH 3 - 10The chosen pH must be compatible with the assay system (e.g., protein stability, cell viability).
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][16]Polysorbate 20/80 (Tween®), Cremophor® EL, Solutol® HS 150.01% - 1%Can interfere with some assays (e.g., membrane-based assays) and may have inherent biological activity.
Complexing Agents Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, forming inclusion complexes with poorly soluble drugs.[14][18]β-Cyclodextrin, HP-β-CD (Hydroxypropyl-β-cyclodextrin)1 - 50 µMCan sometimes extract cholesterol from cell membranes. High concentrations can be toxic.[17]
Lipid-Based Formulations The drug is pre-dissolved in a lipid vehicle, which can form emulsions or microemulsions in the aqueous medium.[19][20]Labrafac®, Maisine® CC, OilsVaries widelyPrimarily used for in vivo studies but can be adapted for some in vitro systems. Complex to formulate.
Guide 2: Best Practices for Compound Handling and Stock Solution Preparation

Proactive measures during compound handling can prevent many downstream solubility problems.

The Problem: Inconsistent assay results, loss of compound activity over time, or unexpected precipitation from stock solutions.

The Goal: To prepare and store stable, accurate, and reliable compound stock solutions.

G A Receive Solid Compound B Use High-Purity, Anhydrous DMSO A->B C Prepare High-Concentration Stock (e.g., 10-30 mM) B->C D Ensure Complete Dissolution (Vortex, Sonicate, Gentle Heat) C->D E Visually Inspect for Clarity D->E F Q: Is solution clear? E->F G Aliquot into Single-Use Tubes F->G Yes I Filter and Re-weigh / Try Alternative Solvent F->I No H Store at -20°C or -80°C, Protected from Light G->H

Objective: To create a stable, concentrated stock solution for serial dilution in biological assays.

Materials:

  • Test compound (solid)

  • Anhydrous, high-purity DMSO[1]

  • Calibrated balance

  • Appropriate microcentrifuge tubes or vials

  • Vortexer and/or sonicator

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 10 mM stock of a 450 g/mol compound:

      • Mass = 0.010 mol/L * 0.001 L * 450 g/mol * 1000 = 4.5 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously. If the solid does not dissolve, use a bath sonicator for 5-10 minutes or warm the solution briefly to 37°C.[4]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.[1]

Part 3: Impact of Solubility on Assay Data

Poor solubility doesn't just prevent an experiment from working; it actively generates false and misleading data.

  • Underestimation of Potency (False Negatives): If a compound precipitates, its effective concentration in the assay is much lower than the nominal concentration.[1][2] This can make a potent compound appear weak or inactive, leading to its incorrect dismissal during screening campaigns.[1]

  • Inaccurate SAR: Variable precipitation across a chemical series will obscure the true relationship between structural changes and biological activity, making it impossible to rationally design better compounds.[1][2]

  • Assay Artifacts (False Positives): In some cases, compound precipitates can interfere with the assay signal readout. For example, precipitates can scatter light in absorbance-based assays or sequester fluorescent reagents. Although less common, this can sometimes lead to false positive results.[21][22]

By rigorously addressing solubility upfront, researchers ensure that the biological data they generate is a true reflection of the compound's interaction with the target, not an artifact of its physical properties.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Scrivens, G. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • Thakkar, H. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. [Link]

  • Warren, J. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • ResearchGate. (2025, August 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. [Link]

  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Dubin, C. H. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Saal, C. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHEManager. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Lambert, K. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1256–1260. [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

  • Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 208-215. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]

  • Fischer, S., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(10), 3989–3995. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. [Link]

  • Krifa, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?. [Link]

  • de Castro, C. O., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal, 25(2), 93-97. [Link]

Sources

Stability of dioxa-azaspiro rings under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Dioxa-Azaspiro Rings Under Acidic Conditions

Document ID: TS-DA-2024-05 | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Goldilocks" Ring System

Welcome to the technical support hub for dioxa-azaspiro scaffolds. You are likely here because you are working with structures like 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene glycol ketal of 4-piperidone).

These rings are the workhorses of modern medicinal chemistry—used to increase


 character, improve water solubility, and lock pharmacophores in precise 3D orientations [1].[1][2] However, their stability is a paradox: they are robust enough to survive basic workups and nucleophilic attacks, yet fragile enough to collapse under specific acidic conditions.

This guide provides the decision logic required to preserve these rings when you need them and cleave them when you don't.

Module 1: The Stability Matrix (FAQ)

Q1: Will my dioxa-azaspiro ring survive acidic deprotection of a Boc group?

Status: YES , but only under strictly anhydrous conditions.

  • The Science: The hydrolysis of the dioxolane ring requires water to attack the oxocarbenium ion intermediate. If you use 4M HCl in Dioxane or TFA in Dichloromethane (DCM) with zero water present, the ketal cannot hydrolyze.

  • The Risk: Trace moisture (from air or solvents) will initiate ring opening.

  • Recommendation: Use freshly distilled solvents and add a molecular sieve scavenger if the reaction time exceeds 1 hour.

Q2: Why is my spiro-amine harder to hydrolyze than a standard cyclohexanone ketal?

Status: Kinetic Retardation Effect.

  • The Mechanism: In 8-azaspiro systems, the nitrogen atom is basic. Upon exposure to acid, the amine protonates first (

    
    ).
    
  • The Result: You now have a positively charged ammonium species very close to the ketal oxygens. To hydrolyze the ketal, you must protonate one of the oxygens.[3][4] The existing positive charge on the nitrogen exerts an electrostatic repulsion against the second incoming proton, significantly slowing down the rate-determining step compared to a neutral carbocyclic ketal [2].

Q3: Can I run a reductive amination on the piperidine nitrogen without affecting the ketal?

Status: YES.

  • Conditions: Standard reductive amination conditions (NaBH(OAc)3, DCE, pH ~5-6) are generally safe. The ketal is stable at weakly acidic pH (4–6) at room temperature for the duration of a typical reductive amination.

Module 2: Troubleshooting & Diagnostics

Issue: Unintentional Ring Opening (Hydrolysis)

Symptoms:

  • Appearance of a ketone peak (~1715 cm⁻¹) in IR.

  • Loss of the characteristic ethylene bridge multiplet (~3.9 ppm) in ¹H NMR.

  • Mass spec shows M-44 loss (loss of C₂H₄O unit) or reversion to ketone mass.

Root Cause Analysis: The presence of water + acid + heat is the "Triangle of Death" for dioxa-azaspiro rings.

Corrective Protocol: The "Cold Quench" If you suspect your reaction mixture is becoming too acidic or wet:

  • Cool immediately to 0°C.

  • Quench with saturated aqueous NaHCO₃ or NaOH before allowing the mixture to warm up.

  • Extract into an organic solvent (DCM or EtOAc) immediately.

    • Why? Hydrolysis rates drop significantly at basic pH. The danger zone is the acidic aqueous workup phase.

Module 3: Controlled Deprotection (The "Feature")

Sometimes you want to remove the ring to reveal the ketone.

Standard Operating Procedure (SOP-HYD-01):

  • Solvent: Acetone/Water (4:1). The acetone acts as a trans-acetalization acceptor, driving the equilibrium forward.

  • Acid: 1M HCl or 5% p-TsOH.

  • Temperature: Reflux (60°C).

  • Time: 2–4 hours.

  • Note: If the amine is free, it will form the hydrochloride salt. Ensure you neutralize during workup if you need the free base.

Module 4: Mechanistic Visualization

Diagram 1: The Acid Stability Decision Tree

Use this logic flow to determine if your experimental conditions will destroy your scaffold.

StabilityLogic Start Input: Dioxa-Azaspiro Scaffold AcidType Is Acid Present? Start->AcidType WaterCheck Is Water Present? AcidType->WaterCheck Yes Safe STABLE (Scaffold Intact) AcidType->Safe No (Basic/Neutral) N_State Is Nitrogen Basic? WaterCheck->N_State Yes (Aqueous Acid) WaterCheck->Safe No (Anhydrous HCl/TFA) Risk RISK ZONE (Kinetic Protection) N_State->Risk Yes (Free Amine) Fail HYDROLYSIS (Ring Opens) N_State->Fail No (Amide/Carbamate) Risk->Safe Low Temp / Short Time Risk->Fail High Temp / Long Time

Caption: Decision logic for predicting dioxa-azaspiro stability. Note that free amines offer a temporary "kinetic buffer" against hydrolysis due to electrostatic repulsion.

Diagram 2: The Hydrolysis Mechanism & Failure Mode

Understanding how it breaks helps you prevent it.

Mechanism Ketal Spiro-Ketal (Intact) Protonation O-Protonation (Fast Equilibrium) Ketal->Protonation + H+ OxoCarb Oxocarbenium Ion (Rate Limiting Step) Protonation->OxoCarb - HOCH2CH2OH Hemiketal Hemiketal (Transient) OxoCarb->Hemiketal + H2O Product Ketone + Diol (Open) Hemiketal->Product - H+

Caption: The pathway to failure. The formation of the Oxocarbenium Ion is the critical gate. Anhydrous conditions prevent the step from Oxocarbenium to Hemiketal.

Summary Data Table: Condition Tolerance

ConditionReagent ExampleStability RatingNotes
Basic NaOH, K₂CO₃, NaHExcellent Completely stable. Ideal for alkylations.
Nucleophilic Grignard, LiAlH₄Excellent Stable (unless very strong Lewis Acid present).
Oxidative PCC, JonesGood Generally stable, but strong acid in Jones reagent is risky.
Acid (Anhydrous) 4M HCl/Dioxane, TFA/DCMGood Stable if strictly dry. Use molecular sieves.[5]
Acid (Aqueous) 1M HCl, 5% H₂SO₄Poor Will hydrolyze. Rate depends on temperature.
Lewis Acid TiCl₄, BF₃·OEt₂Variable Can promote ring opening or rearrangement.

References

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831–834.

  • Cordes, E. H., & Bull, H. G. (1974).[3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3][9] Chemical Reviews, 74(5), 581–603.[3]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (See section on "Protection for the Carbonyl Group: Cyclic Acetals and Ketals").

  • PubChem.[10][11] (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane. National Library of Medicine. Retrieved May 23, 2024.

Sources

Validation & Comparative

Navigating the Labyrinth of Spirocyclic Systems: A Comparative Guide to C-13 NMR Chemical Shifts of Spiro Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of complex molecules is paramount. Spirocyclic compounds, characterized by a single atom common to two rings, present a unique stereochemical challenge. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy stands as a cornerstone for determining the carbon framework. However, the quaternary nature of the spiro carbon often renders its signal weak and its chemical shift sensitive to a subtle interplay of structural and electronic factors. This guide provides an in-depth technical comparison of the C-13 NMR chemical shifts of spiro carbons, supported by experimental data and protocols, to empower confident structural assignment.

The Enigmatic Spiro Carbon: Unraveling the Factors Governing its Chemical Shift

The C-13 NMR chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment.[1][2] For the spiro carbon, a quaternary center with no directly attached protons, its resonance is influenced by a confluence of factors that can make prediction and assignment a non-trivial task. Understanding these influences is the first step towards mastering the interpretation of their spectra.

Key Influencers of Spiro Carbon Chemical Shifts:

  • Hybridization: As with all carbons, the hybridization state is a primary determinant. Spiro carbons are typically sp³-hybridized, and their chemical shifts generally fall within the expected range for quaternary aliphatic carbons. However, the precise value is modulated by the other factors.[1][3]

  • Ring Strain: The size of the rings fused at the spiro center dramatically impacts the bond angles and, consequently, the hybridization and electronic environment of the spiro carbon. Smaller rings (e.g., cyclopropane, cyclobutane) impose significant angle strain, which can lead to a downfield (higher ppm) shift compared to less strained, larger ring systems.

  • Substituent Effects: Electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to the rings in proximity to the spiro carbon will deshield it, causing a downfield shift.[1][2][3] The magnitude of this effect diminishes with distance. Conversely, electron-donating groups can cause an upfield (lower ppm) shift.

  • Stereochemistry: The relative orientation of substituents on the rings can influence the spiro carbon's chemical shift through steric interactions (gamma-gauche effect) and anisotropic effects. Diastereomers containing spiro centers will often exhibit distinct chemical shifts for the spiro carbon, a feature that is invaluable for stereochemical assignment.

  • Magnetic Anisotropy: The presence of nearby π systems, such as aromatic rings or double bonds, can induce local magnetic fields that either shield or deshield the spiro carbon, depending on its spatial relationship to the π system.[2][4]

Comparative Analysis: A Look at Experimental Data

While a universal predictive model for spiro carbon chemical shifts remains elusive due to the complex interplay of the aforementioned factors, examining experimental data from various spirocyclic systems provides invaluable empirical knowledge. The following table summarizes typical chemical shift ranges for spiro carbons in different structural contexts.

Spirocyclic SystemRing SizesTypical Spiro Carbon Chemical Shift (δ, ppm)Key Influencing Factors
Spiro[3.3]heptane derivative4, 4~40-50High ring strain
Spiro[4.5]decane derivative5, 6~45-60Moderate ring strain, substituent effects
Spiro[5.5]undecane derivative6, 6~30-45Low ring strain
Spiroketal5/6, 5/6 (O-containing)~90-110High electronegativity of oxygen atoms
Spiro-oxindole5, 6 (N, O-containing)~45-75Electronegativity of heteroatoms, aromatic ring anisotropy

Note: These are approximate ranges and can vary significantly based on specific substitution patterns.

The Scientist's Toolkit: Experimental Protocols for Assigning Spiro Carbon Signals

The inherent low intensity of the quaternary spiro carbon signal often necessitates the use of advanced NMR techniques for unambiguous assignment. A multi-pronged approach, combining standard C-13 NMR with two-dimensional (2D) correlation experiments, is the gold standard.

Experimental Workflow for Spiro Carbon Assignment

Caption: Workflow for the unambiguous assignment of spiro carbon signals.

Step-by-Step Methodology
  • Standard 1D C-13 NMR Acquisition:

    • Rationale: To obtain a general overview of all carbon environments in the molecule. The spiro carbon signal is expected to be of low intensity.[3][5]

    • Protocol:

      • Prepare a solution of the spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a standard proton-decoupled C-13 NMR spectrum.

      • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio for the weak quaternary carbon signals. A longer relaxation delay (d1) may be necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

    • Rationale: To differentiate between CH, CH₂, and CH₃ groups and, by extension, identify quaternary carbons (which are absent in DEPT spectra).[6][7][8][9][10]

    • Protocol:

      • Run DEPT-135 and DEPT-90 experiments.

      • In the DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative.

      • In the DEPT-90 spectrum, only CH signals will be observed.

      • Compare the standard C-13 spectrum with the DEPT spectra. Any signal present in the C-13 spectrum but absent in the DEPT spectra corresponds to a quaternary carbon, including the spiro carbon.

  • HSQC (Heteronuclear Single Quantum Coherence) Experiment:

    • Rationale: To establish one-bond correlations between protons and their directly attached carbons.[11][12] This is crucial for assigning all non-quaternary carbons.

    • Protocol:

      • Acquire a standard HSQC spectrum.

      • Correlate the proton signals from the H-1 NMR spectrum with their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

    • Rationale: This is the key experiment for assigning the spiro carbon. HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[11][12][13][14] By identifying protons that are two or three bonds away from the spiro carbon, its signal can be definitively assigned.

    • Protocol:

      • Acquire an HMBC spectrum.

      • Look for cross-peaks between protons on the rings and the previously identified quaternary carbon signal suspected to be the spiro carbon. For example, protons on the carbons adjacent to the spiro center will show a correlation to the spiro carbon.

The Power of Prediction: Computational Approaches

In recent years, computational methods, particularly Density Functional Theory (DFT) calculations, have emerged as powerful tools for predicting C-13 NMR chemical shifts.[15] By calculating the magnetic shielding tensors for a given molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. Machine learning algorithms trained on large spectral databases are also showing increasing promise in accurately predicting C-13 NMR spectra.[16][17] While not a replacement for experimental verification, these computational approaches can provide valuable guidance in the assignment process, especially for complex spirocyclic systems.

Conclusion: A Synergistic Approach to a Stereochemical Puzzle

The determination of C-13 NMR chemical shifts for spiro carbons requires a blend of foundational knowledge, advanced experimental techniques, and, increasingly, computational validation. By understanding the factors that govern these shifts and employing a systematic workflow of 1D and 2D NMR experiments, researchers can confidently elucidate the intricate three-dimensional structures of spirocyclic molecules. This detailed structural information is not merely an academic exercise; it is a critical component in the design and development of new therapeutics and functional materials, where stereochemistry dictates biological activity and material properties.

References

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • PubMed. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]

  • NMR Solutions. (n.d.). 13 Carbon NMR. [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. [Link]

  • Oklahoma University. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • Scribd. (n.d.). HSQC and HMBC | PDF. [Link]

  • University of Calgary. (n.d.). 13C-NMR. [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • MDPI. (n.d.). Taxonomy-Focused Natural Product Databases for Carbon-13 NMR-Based Dereplication. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • VisUSAL. (n.d.). Natural Products 13C NMR Database with Interactive Analysis Tool. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. [Link]

  • National Institutes of Health. (2025, March 14). NMRShiftDB - PubChem Data Source. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

Structural Elucidation of Spiro[4.5]decane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the spiro[4.5]decane scaffold has emerged as a "privileged structure."[1][2] Unlike traditional flat aromatic heterocycles, these spirocyclic systems offer a high fraction of spngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 hybridized carbons (

), which correlates with improved solubility and lower promiscuity. However, the very feature that makes them valuable—the quaternary spiro-carbon—creates a significant bottleneck in structural characterization.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against its primary competitors, Nuclear Magnetic Resonance (NMR) and Micro-crystal Electron Diffraction (MicroED) , specifically for resolving the stereochemistry and conformational locking of spiro[4.5]decane derivatives.

Comparative Analysis: Method Efficacy

For spiro[4.5]decane derivatives, the primary structural challenge is the quaternary center (C5 in the spiro[4.5]decane numbering). This atom lacks attached protons, rendering standard 2D NMR techniques (


H-

H COSY/NOESY) blind to direct connectivity across the rings.
Table 1: Performance Matrix for Spirocyclic Scaffolds
FeatureSCXRD (Gold Standard) MicroED (Emerging) NMR (Solution State)
Primary Output Absolute Configuration (XYZ coords)Coulomb Potential Map (XYZ coords)Relative Connectivity / Dynamics
Quaternary Center Resolution Unambiguous (Anomalous scattering)High (requires high res for atomic ID)Ambiguous (Indirect detection)
Sample Requirement Single Crystal (>50 µm)Nanocrystal (<1 µm)5–20 mg (Liquid/Soluble)
Resolution Limit ~0.70 Å (Sub-atomic)~0.90 – 1.20 ÅN/A (Spectral dispersion)
Data Collection Time 2–4 Hours (Home source)10–30 Minutes1–12 Hours (2D experiments)
Stereochemical Confidence >99% (Flack parameter < 0.1)>95% (Dynamical scattering issues)~80% (Model dependent)

Technical Deep Dive: Why X-ray Wins for Spiro[4.5]decanes

The Stereochemical Blind Spot

In a spiro[4.5]decane system, the orthogonality of the five- and six-membered rings is critical for binding affinity (e.g., fitting into the prolyl hydroxylase domain active site [1]). NMR NOESY signals often fail to distinguish between cis and trans isomers across the spiro-junction because the inter-proton distances can be deceptively similar in both conformers.

SCXRD Advantage: X-ray crystallography utilizes anomalous dispersion (typically using Cu-K


 radiation for light atom organics) to determine the absolute configuration (R/S) at the spiro center without derivatization.
Packing and Conformational Locking

Spiro[4.5]decanes are rigid. SCXRD data reveals not just the molecule, but how this rigidity influences solid-state packing.

  • Experimental Observation: These derivatives frequently crystallize in centrosymmetric space groups (e.g., P2

    
    /c) as racemates, or non-centrosymmetric groups (P2
    
    
    
    2
    
    
    2
    
    
    ) if chiral resolution is performed.
  • Data Point: The bond angle at the spiro carbon typically deviates from the ideal tetrahedral 109.5° due to ring strain (often compressed to ~106° in the 5-membered ring), a feature accurately mappable only by diffraction methods [2].

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for structurally characterizing a new spiro[4.5]decane analog.

Structure_Elucidation_Workflow Start Crude Spiro[4.5]decane Derivative Purification HPLC / Flash Chromatography (>98% Purity) Start->Purification Solubility_Test Solubility Screening Purification->Solubility_Test Crystal_Screen Crystallization Screening (Vapor Diffusion/Slow Evap) Solubility_Test->Crystal_Screen Solid NMR_Adv Advanced NMR (NOESY/ROESY + DFT) Solubility_Test->NMR_Adv Oil/Liquid Check_Crystals Crystal Quality Check (Microscope) Crystal_Screen->Check_Crystals SCXRD Single Crystal XRD (Cu Source, 100K) Check_Crystals->SCXRD Size > 50µm MicroED MicroED (Cryo-TEM) (Powder/Nanocrystals) Check_Crystals->MicroED Size < 5µm Check_Crystals->NMR_Adv Amorphous Solve Structure Solution (SHELXT / Olex2) SCXRD->Solve MicroED->Solve Refine Refinement (R1 < 5%) Solve->Refine

Caption: Decision matrix for selecting the optimal structural elucidation pathway based on sample physical state.

Protocol: Crystallization of Lipophilic Spiro-Scaffolds

Spiro[4.5]decanes are often lipophilic. Standard protein crystallization screens (aqueous) will fail. Use this Slow Evaporation/Antisolvent protocol:

  • Dissolution: Dissolve 5 mg of the derivative in a minimal amount of semi-polar solvent (e.g., Dichloromethane or THF).

  • Antisolvent Addition: Place the solution in a small vial (inner vial). Place this open vial inside a larger jar containing a volatile antisolvent (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer jar. The antisolvent will diffuse into the solution, slowly lowering solubility and promoting nucleation.

  • Harvesting: Inspect after 24–48 hours. Spiro compounds often form block-like crystals suitable for X-ray due to their rigid 3D shape.

Protocol: Data Collection & Refinement
  • Source: Use Cu-K

    
      (
    
    
    
    Å). Molybdenum sources are often too weak for the light-atom diffraction of pure organics.
  • Temperature: Collect at 100 K to reduce thermal motion (ellipsoids) of the flexible cyclohexane ring chair conformers.

  • Strategy: Aim for a redundancy >4.0 to ensure accurate intensity statistics for anomalous signal measurement (Flack parameter determination).

Case Study Data: Spiro[4.5]decane Inhibitors

To illustrate the necessity of X-ray data, we compare structural metrics from a theoretical model (DFT) vs. actual X-ray data for a generic spiro[4.5]decan-8-one derivative (often used in Sigma-1 receptor ligands [3]).

ParameterDFT Calculated (B3LYP/6-31G)*Experimental X-ray Data Implication
Spiro Angle (C4-C5-C6) 109.4°106.2° (2)Ring strain compresses the angle; affects docking fit.
Ring Conformation (6-mem) Ideal ChairTwisted Boat (in specific packing)Crystal packing forces can distort the "lowest energy" solution state.
Intermolecular H-Bonds Predicted 2.1 Å1.95 ÅStronger packing interactions than predicted; explains high melting points.

Note: Experimental values are representative of typical spiro-piperidine class structures found in the Cambridge Structural Database (CSD).

Biological Relevance Pathway

Understanding the precise angle of the spiro-center allows for the design of highly selective inhibitors.

Bio_Pathway Spiro_Scaffold Spiro[4.5]decane Scaffold XRay_Data X-ray Data: Exact Vector Orientation Spiro_Scaffold->XRay_Data Resolves Target_Fit Target Binding: HIF Prolyl Hydroxylase (Active Site) XRay_Data->Target_Fit Optimizes Outcome High Potency (nM Activity) Target_Fit->Outcome Results in

Caption: The critical role of crystallographic data in optimizing spiro-scaffold binding affinity.

Conclusion

While MicroED is revolutionizing the analysis of powders and NMR remains the workhorse of solution chemistry, Single Crystal X-ray Diffraction remains the indispensable authority for spiro[4.5]decane derivatives. The ability to unambiguously resolve the quaternary stereocenter and define the precise bond angles under ring strain provides the "ground truth" required for high-fidelity structure-based drug design.

For researchers working with these scaffolds, we recommend an initial solubility screen followed immediately by antisolvent vapor diffusion crystallization. If crystals remain below 5 µm, pivot to MicroED rather than relying solely on NMR modeling.

References

  • Hiesinger, K., et al. (2021).[3][4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[3] [Link]

  • Beekman, A. M., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Chemistry – A European Journal, 25(30), 7345-7355. [Link]

  • Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structural Integrity of Spiro-ethers Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The synthesis of novel spiro-ethers, a privileged structural motif in numerous natural products and pharmaceuticals, represents a significant achievement in medicinal and synthetic organic chemistry.[1][2][3] However, the true challenge lies in the unambiguous confirmation of their complex, three-dimensional structures. The inherent rigidity and the presence of a quaternary spiro-carbon often lead to complex analytical data, demanding a multi-faceted and rigorous validation approach.[4] This guide provides an in-depth comparison of the essential spectroscopic and crystallographic techniques required to confidently elucidate the structure and stereochemistry of newly synthesized spiro-ethers.

The Challenge of the Spiro-Core

Spirocyclic systems, by their very nature, present unique characterization hurdles.[4][5] The fixed spatial arrangement of atoms around the spirocenter can result in complex NMR spectra with overlapping signals and unusual coupling patterns.[4] Furthermore, determining the relative and absolute stereochemistry is a critical step that often requires a combination of advanced analytical techniques.

Primary Validation Toolkit: A Multi-pronged Approach

A robust validation strategy for spiro-ethers relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[6] For spiro-ethers, a suite of 1D and 2D NMR experiments is indispensable for piecing together the molecular puzzle.[7][8]

1. Establishing the Carbon Skeleton and Proton Environment (1D NMR: ¹H, ¹³C, DEPT): The initial steps in NMR analysis involve acquiring standard one-dimensional spectra.

  • ¹H NMR: Provides information about the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups, providing crucial information about the carbon framework.[9]

2. Assembling the Pieces (2D NMR: COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for mapping the connectivity of atoms within the spiro-ether.[7][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[11] This helps to establish proton-proton spin systems within the individual rings of the spiro-ether.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[12][13] This is a highly sensitive technique that definitively links the proton and carbon skeletons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away.[12][14] This is arguably the most critical experiment for confirming the overall structure of a spiro-ether, as it provides unambiguous evidence of the connectivity across the spirocenter and between different functional groups.[9][15]

3. Defining the 3D Arrangement (2D NMR: NOESY/ROESY): Once the connectivity is established, the next crucial step is to determine the stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded.[16][17][18] This through-space correlation is vital for determining the relative stereochemistry of substituents on the spirocyclic rings.[19][20]

Table 1: Comparison of Key NMR Techniques for Spiro-ether Validation

Technique Information Provided Causality for Choice Limitations
¹H, ¹³C, DEPT Basic proton and carbon frameworkFoundational for all further analysisInsufficient for complex structures, no connectivity information
COSY ¹H-¹H connectivity (2-3 bonds)Establishes proton spin systems within ringsDoes not provide information across heteroatoms or quaternary carbons
HSQC Direct ¹H-¹³C connectivity (1 bond)Unambiguously links proton and carbon signalsOnly shows direct attachments
HMBC Long-range ¹H-¹³C connectivity (2-3 bonds)Confirms the overall molecular structure, including connectivity across the spirocenterWeak correlations can be missed; absence of a signal is not definitive proof of lack of proximity
NOESY/ROESY ¹H-¹H through-space proximityDetermines relative stereochemistrySignal intensity is distance-dependent and can be weak for protons that are far apart

Experimental Workflow for NMR Analysis

Caption: A logical workflow for the comprehensive NMR analysis of spiro-ethers.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of a newly synthesized spiro-ether. By providing a highly accurate mass measurement, HRMS can definitively confirm the molecular formula.[21]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the parent ion is fragmented, and the masses of the resulting fragment ions are analyzed.[22] The fragmentation pattern can provide valuable clues about the structure of the molecule, although interpretation for complex spirocycles can be challenging.[23]

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including the absolute stereochemistry.[24][25] This technique is considered the ultimate proof of structure.[26][27] However, growing diffraction-quality crystals of complex organic molecules can be a significant challenge.

Logical Relationship for Structural Validation

Validation_Logic NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Validated_Structure Validated Structure NMR->Validated_Structure Consistent Data MS Mass Spectrometry (Molecular Formula) MS->Validated_Structure Correct Mass Xray X-ray Crystallography (Absolute Structure) Xray->Validated_Structure Definitive Proof Proposed_Structure Proposed Structure Proposed_Structure->NMR Proposed_Structure->MS

Caption: The interplay of key analytical techniques in validating a spiro-ether's structure.

Comparison with Alternative and Complementary Techniques

While the core techniques of NMR, MS, and X-ray crystallography are paramount, other methods can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C-O-C ether linkages, hydroxyl groups, carbonyls).[28]

  • Circular Dichroism (CD) Spectroscopy: For chiral spiro-ethers, CD spectroscopy can be used to help determine the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of known related compounds.[29][30]

  • Computational Modeling: Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for different possible stereoisomers. Comparing these calculated values to the experimental data can provide strong evidence for a particular stereochemical assignment.[31]

Conclusion: A Self-Validating System for Trustworthy Results

The structural validation of a newly synthesized spiro-ether is a rigorous process that demands a comprehensive and logical application of multiple analytical techniques. By systematically employing 1D and 2D NMR to establish connectivity and relative stereochemistry, confirming the molecular formula with high-resolution mass spectrometry, and, whenever possible, obtaining definitive proof through X-ray crystallography, researchers can have the utmost confidence in their findings. This multi-faceted approach creates a self-validating system, ensuring the scientific integrity of the reported structure and paving the way for further investigation into the biological and medicinal properties of these fascinating molecules.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of n
  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - Beilstein Journals.
  • Organic Structures from 2D NMR Spectra - 2015 - Wiley Analytical Science.
  • 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO | PPTX - Slideshare.
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute.
  • 2D NMR Introduction - Chemistry LibreTexts.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL.
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • Green Synthesis of Spiro Compounds and the Phytochemical Investigation of Diethyl Ether Fraction of Camu-Camu (Myrciaria dubia) Leaves - ProQuest.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing.
  • Stereochemistry Information from NOESY/ROESY d
  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube.
  • 5.4: NOESY Spectra - Chemistry LibreTexts.
  • A Review of Approaches Developed for Spiroether Synthesis - PubMed.
  • HSQC and HMBC for Topspin.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • HSQC and HMBC | NMR Core Facility - Columbia.
  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa...
  • Stereochemistry | How to read NOESY spectrum? - YouTube.
  • Technical Support Center: Characteriz
  • The Journal of Organic Chemistry Ahead of Print - ACS Public
  • Locations of the chiral centre in spirocompounds and phenol.
  • Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogen
  • X-ray crystallography - Wikipedia.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC.
  • Spiro – Knowledge and References - Taylor & Francis.
  • X-ray crystallography and the elucid
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC.
  • NMR Characterization of Biochars By Catherine Brewer Center for Sustainable Environmental Technologies, Iowa St
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane , a specialized spiro-cyclic amine intermediate used in medicinal chemistry.[1]

Due to the specific structural properties of functionalized spiro-amines (basicity, lipophilicity), this compound requires a safety protocol that goes beyond standard laboratory practice.[1] This guide treats the substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer , consistent with the hazard profiles of structural analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) [1, 2].[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the why behind the risk.[1]

  • Chemical Nature: As a tertiary amine with a benzyl group, this compound is lipophilic.[1] This means it can penetrate the skin barrier more effectively than simple inorganic bases.[1]

  • Reactivity: The basic nitrogen can react with mucosal membranes, leading to severe irritation or chemical burns upon prolonged contact.[1]

  • Physical State: Typically a viscous liquid or low-melting solid.[1] If liquid, vapor pressure may be low, but aerosolization during pipetting poses a respiratory threat.[1]

Hazard Class (GHS)H-CodeRisk Description
Skin Irritation H315Causes skin irritation; prolonged exposure may cause dermatitis.[1]
Eye Irritation H319Causes serious eye irritation; risk of corneal damage if untreated.[1]
STOT - SE H335May cause respiratory irritation (mucosal inflammation).[1]
Acute Toxicity H302Harmful if swallowed (common for spiro-amine intermediates).[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is the minimum mandatory requirement for handling this compound in quantities >10 mg.

A. Hand Protection: The "Double-Barrier" Protocol

Recommendation: Double-gloving is required for all synthesis and purification steps.[1]

  • Inner Layer: 4 mil Nitrile (Examination Grade).[1]

  • Outer Layer: 5-8 mil Nitrile (Chemical Resistant) or Neoprene.[1]

  • Causality: Standard latex is permeable to benzyl-substituted amines.[1] Nitrile provides superior chemical resistance to organic bases.[1] The double layer ensures that if the outer glove is compromised (e.g., by a syringe needle or solvent splash), the inner barrier protects the skin while you doff the contaminated gear.[1]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Prohibited: Standard safety glasses with open sides.[1]

  • Causality: In the event of a splash, liquids can migrate via capillary action around standard glasses.[1] Goggles form a seal.[1] If working with >100 mL or under pressure/vacuum, a Face Shield must be added over the goggles.[1]

C. Respiratory Protection

Recommendation: Handling must occur within a certified Chemical Fume Hood.[1]

  • Contingency: If work outside the hood is unavoidable (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Causality: The amine functionality can react with moisture in the respiratory tract to form caustic hydroxide species.[1]

D. Body Protection

Recommendation: 100% Cotton or Nomex Lab Coat + Chemical Apron.[1]

  • Protocol: Sleeves must be tucked into the gloves or taped if handling large volumes.[1]

Operational Workflow: Safe Handling Protocol

This workflow integrates safety steps directly into the experimental process to prevent exposure.

SafeHandling Start Start: Material Retrieval Inspection 1. Container Inspection (Check for crystallization/pressure) Start->Inspection Transfer 2. Transfer to Fume Hood (Secondary Containment) Inspection->Transfer Integrity OK Weighing 3. Weighing/Aliquot (Use Anti-Static Gun if solid) Transfer->Weighing Sash at 18 inches Reaction 4. Experimental Use (Closed System Preferred) Weighing->Reaction Waste 5. Waste Disposal (Segregate: Basic Organic) Reaction->Waste Decon 6. Decontamination (Wipe down: 10% Weak Acid) Waste->Decon End End Decon->End Log Usage

Figure 1: Step-by-step operational workflow for handling hazardous spiro-cyclic amines.

Detailed Protocol Steps:
  • Preparation:

    • Don all PPE (Goggles, Double Nitrile Gloves, Coat).[1]

    • Verify Fume Hood flow rate (Target: 80–100 fpm).

    • Prepare a "Decon Station" inside the hood: A beaker with 5% Citric Acid or Dilute Acetic Acid.[1] This neutralizes any amine spills immediately.[1]

  • Transfer & Weighing:

    • If Liquid: Use a positive-displacement pipette to prevent dripping.[1] Do not pour directly from the stock bottle.

    • If Solid: Spiro-amines can be sticky or hygroscopic.[1] Use an anti-static gun if powder flies.[1]

    • Critical Check: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to salt formation.[1]

  • Spill Response (Self-Validating):

    • Minor Spill (<5 mL): Cover with absorbent pad.[1] Apply the dilute acid solution from your Decon Station.[1] If the pH paper turns neutral/acidic, the amine is neutralized.[1]

    • Major Spill: Evacuate area.[1][3] Contact EHS.

  • Waste Disposal:

    • Do not mix with acidic waste streams (e.g., acid chlorides) without neutralization, as this generates heat.[1]

    • Dispose of as "Basic Organic Waste" .[1]

Technical Data Summary

PropertyValue (Approx. Class Average)Relevance to Safety
Physical State Viscous Liquid / Low-melt SolidPotential for aerosol generation during heating.[1]
Solubility Organic Solvents (DCM, MeOH)Rapid skin absorption if dissolved in DMSO/DCM.[1]
pKa (Conjugate Acid) ~8.5 – 9.5Moderately basic; corrosive to eyes.[1]
Flash Point >80°C (Estimated) [5]Combustible.[1][5] Keep away from heat sources.

References

  • PubChem. (2025).[1][6] Compound Summary: 6-azaspiro[4.5]decane.[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. Available at: [Link][1]

  • ASHP. (2025). Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.[1] Available at: [Link]

  • Chemos GmbH. (2023).[1][7] Safety Data Sheet: Decane (General Handling for Alkanes). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Reactant of Route 2
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.